molecular formula C11H15BrN2 B3185609 1-(3-Bromophenyl)piperidin-4-amine CAS No. 1179833-02-3

1-(3-Bromophenyl)piperidin-4-amine

Número de catálogo: B3185609
Número CAS: 1179833-02-3
Peso molecular: 255.15 g/mol
Clave InChI: OKHLYQNSSYEMLG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-Bromophenyl)piperidin-4-amine (CAS No: 1179833-02-3) is a chemical compound with the molecular formula C11H15BrN2 and a molecular weight of 255.15 g/mol . This piperidine derivative is characterized by its brominated aryl ring system and is supplied with a typical purity of 95% or higher . The compound is a key synthetic intermediate in medicinal chemistry research, particularly in the development of novel therapeutic agents. The piperidine scaffold is a privileged structure in drug discovery, known for its ability to interact effectively with enzyme active sites . Recent scientific studies highlight the value of 4-amine substituted piperidine compounds as core building blocks for generating novel chemical libraries. For instance, structurally similar 4-piperidine-based compounds have been designed, synthesized, and evaluated as potent inhibitors of the dihydrofolate reductase (DHFR) enzyme, a prominent target in cancer and infectious disease research . These findings underscore the potential of this chemical class in developing new enzyme inhibitors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to conduct a comprehensive risk assessment before using this or any chemical compound.

Propiedades

Número CAS

1179833-02-3

Fórmula molecular

C11H15BrN2

Peso molecular

255.15 g/mol

Nombre IUPAC

1-(3-bromophenyl)piperidin-4-amine

InChI

InChI=1S/C11H15BrN2/c12-9-2-1-3-11(8-9)14-6-4-10(13)5-7-14/h1-3,8,10H,4-7,13H2

Clave InChI

OKHLYQNSSYEMLG-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)C2=CC(=CC=C2)Br

SMILES canónico

C1CN(CCC1N)C2=CC(=CC=C2)Br

Origen del producto

United States
Foundational & Exploratory

1-(3-Bromophenyl)piperidin-4-amine: Technical Guide on Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Bromophenyl)piperidin-4-amine (CAS: 1179833-02-3) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and organic synthesis. The molecule features a 3-bromophenyl moiety, which serves as a robust electrophilic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Simultaneously, the piperidin-4-amine core provides a basic, sp³-rich center that is critical for improving the pharmacokinetic profiles—such as aqueous solubility and metabolic stability—of drug candidates[1]. This guide details the physiochemical properties, structural logic, and a self-validating synthetic protocol for this compound.

Chemical Structure and Physiochemical Properties

The dual-nature of this molecule dictates its chemical behavior. The lone pair on the piperidine nitrogen (N1) is conjugated with the electron-withdrawing 3-bromophenyl ring, significantly reducing its basicity compared to a standard aliphatic amine. Conversely, the primary amine at C4 remains highly basic and nucleophilic. This differential basicity allows for selective functionalization at the primary amine without the need to protect the piperidine nitrogen in subsequent synthetic steps.

Table 1: Quantitative Physiochemical Data
PropertyValue
Chemical Name 1-(3-Bromophenyl)piperidin-4-amine
CAS Number 1179833-02-3
Molecular Formula C₁₁H₁₅BrN₂
Molecular Weight 255.16 g/mol
Monoisotopic Exact Mass 254.0419 Da
Topological Polar Surface Area (TPSA) 29.3 Ų
Calculated LogP (cLogP) ~2.6 (Moderately lipophilic)
pKa (Calculated) ~10.2 (C4 primary amine); ~2.5 (N1 aniline-like nitrogen)
Hydrogen Bond Donors / Acceptors 1 / 2
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, MeOH; Insoluble in water (as free base)

Strategic Synthetic Design: Causality and Logic

As an application scientist, designing a robust synthesis for 1-(3-bromophenyl)piperidin-4-amine requires navigating several chemoselectivity challenges:

  • Why Buchwald-Hartwig over SNAr? The 3-bromo substitution does not sufficiently activate the phenyl ring for un-catalyzed Nucleophilic Aromatic Substitution (SNAr). Therefore, Palladium-catalyzed 2 is the mandatory industry standard for constructing this C-N bond[2].

  • The Necessity of Boc Protection: 4-aminopiperidine contains two nucleophilic nitrogens. The primary amine (C4) is sterically highly accessible. If left unprotected, palladium-catalyzed cross-coupling will yield a chaotic mixture of N1-arylated, N4-arylated, and bis-arylated products[3]. By utilizing commercially available tert-butyl piperidin-4-ylcarbamate (Boc-protected at the primary amine), we eliminate competing nucleophilicity, forcing the reaction exclusively at the N1 position.

  • Ligand Causality: The Buchwald-Hartwig amination of aliphatic secondary amines often suffers from competing β-hydride elimination. To suppress this, we employ the bulky, electron-rich biaryl phosphine ligand XPhos alongside Pd₂(dba)₃. XPhos accelerates reductive elimination, vastly outcompeting the β-hydride elimination pathway[3].

Experimental Workflows (Self-Validating Protocols)

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure absolute trustworthiness and reproducibility.

Protocol A: Regioselective C-N Bond Formation

Objective: Synthesis of tert-butyl (1-(3-bromophenyl)piperidin-4-yl)carbamate.

  • Setup: In an oven-dried Schlenk flask under N₂, charge 1,3-dibromobenzene (1.2 equiv), tert-butyl piperidin-4-ylcarbamate (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.06 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous Toluene (0.2 M relative to piperidine).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours.

  • Self-Validation (IPC - LC-MS): Sample 50 µL of the reaction mixture, dilute in 1 mL MeCN, and filter through a 0.2 µm PTFE syringe filter. The reaction is deemed complete when the peak for the starting piperidine (m/z 201) disappears, and the mono-arylated product peak (m/z 355/357, exhibiting a classic 1:1 bromine isotope pattern) dominates. The excess 1,3-dibromobenzene prevents bis-amination.

Protocol B: Boc Deprotection and Free Base Isolation

Objective: Unmasking the primary amine to yield the final product.

  • Deprotection: Dissolve the intermediate from Protocol A in Dichloromethane (DCM). Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 2 hours.

  • Self-Validation (IPC - TLC): Perform TLC analysis (DCM:MeOH 9:1). Spot the reaction mixture alongside the starting material. Stain the plate with Ninhydrin and heat. The starting material will appear as a UV-active spot that does not stain. The fully deprotected product will stay near the baseline (highly polar) and stain intensely purple/red , validating the unmasking of the primary amine.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Redissolve in water and cool to 0 °C. Slowly add 2M aqueous NaOH.

  • Self-Validation (pH Control): Use pH indicator strips to validate that the aqueous phase has reached pH > 10 before extraction. Failure to do so will result in the product remaining in the aqueous layer as a water-soluble TFA salt. Extract the free base with DCM (3x), dry over Na₂SO₄, and concentrate to yield 1-(3-Bromophenyl)piperidin-4-amine.

Mechanistic and Workflow Visualizations

SynthesisWorkflow cluster_0 Phase 1: Regioselective C-N Bond Formation cluster_1 Phase 2: Deprotection & Free Base Isolation R1 1,3-Dibromobenzene Cat Pd2(dba)3 / XPhos / Cs2CO3 Toluene, 100°C R1->Cat R2 Boc-4-aminopiperidine R2->Cat Int tert-butyl (1-(3-bromophenyl) piperidin-4-yl)carbamate Cat->Int Reag TFA in DCM (1:4) RT, 2h Int->Reag Prod 1-(3-Bromophenyl) piperidin-4-amine (TFA Salt) Reag->Prod Base Aqueous NaOH Workup (pH > 10) Prod->Base Final 1-(3-Bromophenyl) piperidin-4-amine (Free Base) Base->Final

Figure 1: Two-phase synthetic workflow from commercially available reagents to the isolated free base.

CatalyticCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 1,3-Dibromobenzene PdII_1 Ar-Pd(II)-Br Complex OxAdd->PdII_1 AmineCoord Amine Coordination PdII_1->AmineCoord Boc-4-aminopiperidine + Cs2CO3 PdII_2 Ar-Pd(II)-NR2 Complex AmineCoord->PdII_2 - CsBr - CsHCO3 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product Release

Figure 2: Buchwald-Hartwig catalytic cycle detailing the C-N bond formation mechanism.

Applications in Drug Discovery

In modern drug discovery, 1-(3-Bromophenyl)piperidin-4-amine acts as a privileged scaffold. The primary amine can be readily converted into amides, ureas, or sulfonamides to probe target binding pockets (e.g., forming critical salt bridges in kinase hinge regions or GPCR orthosteric sites). Following the elaboration of the amine, the 3-bromoaryl group can be subjected to late-stage functionalization, allowing medicinal chemists to rapidly generate diverse libraries of analogs without needing to rebuild the core aliphatic architecture[1].

References

  • CymitQuimica Catalog - 1-(3-Bromophenyl)piperidin-4-amine (CAS: 1179833-02-3) Specifications.
  • Cacheby (RHAWN) - 1-(3-Bromophenyl)piperidin-4-amine Product Data and Applications.
  • Benchchem - Buchwald-Hartwig Amination: Constructing C-N Bonds.
  • ResearchGate - Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity.

Sources

A Technical Guide to a Privileged Scaffold: Elucidating the Mechanism of Action for Derivatives of 1-(3-Bromophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] The compound 1-(3-Bromophenyl)piperidin-4-amine represents a versatile chemical intermediate, offering multiple reaction sites for the synthesis of diverse compound libraries.[3] This guide moves beyond the singular molecule to detail a comprehensive, field-proven framework for elucidating the mechanism of action (MoA) of its derivatives. We will explore strategies for target identification, characterization of target engagement, and analysis of downstream signaling pathways. By using a plausible case study centered on a hypothetical Dopamine D2 Receptor (D2R) antagonist, this document provides senior application-level insights and detailed, self-validating protocols to guide researchers in their drug discovery efforts.

Introduction: The Piperidine Scaffold in Drug Discovery

The six-membered piperidine heterocycle is a cornerstone of modern drug design.[4] Its prevalence stems from several key attributes:

  • Structural Rigidity: The piperidine ring provides a conformationally restricted framework, which can lead to higher binding affinity for a specific biological target.[1]

  • Physicochemical Modulation: The basic nitrogen atom (pKa ~11.2) is often crucial for target engagement via ionic interactions and can be used to tune properties like solubility and cell permeability.[1]

  • Metabolic Stability: The piperidine scaffold is generally stable to metabolic degradation, contributing to improved pharmacokinetic profiles in many drug candidates.[2]

1-(3-Bromophenyl)piperidin-4-amine is a particularly valuable building block. The 4-amino group serves as a primary handle for derivatization, while the 3-bromophenyl moiety offers a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further chemical diversity. This versatility allows for the creation of libraries targeting a wide range of protein classes, from G-protein coupled receptors (GPCRs) to kinases and enzymes.[5]

General Strategies for Target Identification

Before a mechanism of action can be determined, the specific biological target of a novel derivative must be identified. This is a critical and often challenging step in drug discovery.[6][7] A multi-faceted approach combining direct biochemical methods with cellular assays is typically required.

Affinity-Based Approaches

Affinity-based methods leverage the binding interaction between the small molecule (ligand) and its protein target to isolate the target from a complex biological mixture, such as a cell lysate.[8][9]

A common workflow involves immobilizing a derivative of 1-(3-Bromophenyl)piperidin-4-amine onto a solid support (e.g., agarose beads) to create an affinity matrix. This "bait" is then incubated with cell lysate, allowing the target protein to bind. After washing away non-specific proteins, the target is eluted and identified using mass spectrometry.[10]

G cluster_0 Phase 1: Probe Synthesis & Immobilization cluster_1 Phase 2: Affinity Purification cluster_2 Phase 3: Target Identification a Synthesize Active Derivative of 1-(3-Bromophenyl)piperidin-4-amine b Introduce Linker at Non-Essential Site (SAR-guided) a->b c Couple to Solid Support (e.g., NHS-activated beads) b->c e Incubate Lysate with Immobilized Probe c->e d Prepare Cell Lysate d->e f Wash to Remove Non-Specific Binders e->f g Elute Bound Proteins f->g h SDS-PAGE Separation g->h i In-gel Digestion (Trypsin) h->i j LC-MS/MS Analysis i->j k Database Search & Protein Identification j->k l Target Validation k->l

Workflow for Affinity-Based Target Identification.
Cellular Thermal Shift Assay (CETSA®)

A powerful label-free method to confirm direct target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA).[11] The principle is that a ligand binding to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation.[12] By heating intact cells treated with the compound across a temperature gradient, one can observe a shift in the melting temperature of the target protein compared to untreated cells.

Case Study: Elucidating the MoA of "Compound-D2A"

To illustrate the process, we will follow a hypothetical derivative, "Compound-D2A," synthesized from our core scaffold, which has been identified through a phenotypic screen for antipsychotic-like activity. Subsequent target identification experiments suggest Compound-D2A interacts with the Dopamine D2 Receptor (D2R), a well-established target for antipsychotic drugs.[13]

Target Engagement & Binding Characterization

The first step is to quantify the binding of Compound-D2A to D2R in a cell-free system.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol validates the binding of Compound-D2A to D2R in an intact cell environment.

  • Cell Culture: Culture HEK293 cells stably expressing human D2R to ~80% confluency.

  • Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or a saturating concentration (e.g., 10 µM) of Compound-D2A for 1 hour at 37°C.[14]

  • Heat Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by 3 minutes at room temperature.[12][15]

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.

  • Fractionation: Separate the soluble fraction (containing non-denatured protein) from the aggregated precipitate by centrifugation at 20,000 x g for 20 minutes.[14]

  • Analysis: Collect the supernatant and analyze the amount of soluble D2R remaining at each temperature by Western Blot using a specific anti-D2R antibody. A shift in the melting curve in the presence of Compound-D2A confirms target engagement.[16]

Causality Insight: The freeze-thaw lysis method is chosen for its simplicity and effectiveness in breaking open cells without introducing detergents that might interfere with protein complexes. The high-speed centrifugation step is critical for cleanly separating the soluble, stable proteins from the heat-induced aggregates.

Functional Characterization: D2R Antagonism

The D2R is a Gi-coupled GPCR.[17] Its activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13][18] An antagonist will block this effect.

Protocol: cAMP Reporter Gene Assay

This assay measures the ability of Compound-D2A to block dopamine-induced inhibition of cAMP production.

  • Cell Seeding: Seed CHO-K1 cells co-expressing human D2R and a luciferase reporter gene under the control of a cAMP response element (CRE) into a 384-well plate.

  • Compound Addition: Add varying concentrations of Compound-D2A (the antagonist) to the cells and incubate for 30 minutes.[19]

  • Agonist Challenge: Add a fixed concentration of dopamine (agonist), typically at its EC80 value (the concentration that gives 80% of the maximal response), in the presence of forskolin. Forskolin directly activates adenylyl cyclase to produce a high basal cAMP level, which is then inhibited by the D2R agonist.[20]

  • Incubation: Incubate the plate for 4-6 hours to allow for reporter gene expression.

  • Detection: Add a luciferase substrate solution (e.g., Promega's GloSensor™) and measure the resulting luminescence.[20] A decrease in luminescence corresponds to a decrease in cAMP. Antagonist activity is seen as a restoration of the luminescent signal.

  • Data Analysis: Plot the luminescent signal against the log concentration of Compound-D2A to determine its IC50 value.

Trustworthiness Insight: This protocol is self-validating by including proper controls: (1) cells with forskolin alone (maximum signal), (2) cells with forskolin and dopamine (minimum signal), and (3) testing Compound-D2A alone to ensure it has no agonist activity.

Table 1: Hypothetical Functional Data for Compound-D2A

ParameterValueDescription
Binding Affinity (Kd) 15 nMDissociation constant, measure of binding strength to D2R.
Functional Potency (IC50) 45 nMConcentration required to inhibit 50% of the dopamine response.
Downstream Signaling Pathway Analysis

Beyond cAMP, D2R activation modulates multiple downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade.[21] Verifying that Compound-D2A blocks these downstream events provides a more complete picture of its MoA.

G DA Dopamine D2R Dopamine D2 Receptor DA->D2R Activates D2A Compound-D2A D2A->D2R Blocks Gi Gαi/o D2R->Gi Activates PLC PLCβ D2R->PLC Gβγ or Gq AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Ca ↑ Ca²⁺ PLC->Ca PKC PKC Ca->PKC MAPK MAPK (ERK) PKC->MAPK CREB CREB PKC->CREB Phosphorylates MAPK->CREB Phosphorylates Gene Gene Expression (e.g., c-Fos) CREB->Gene

Simplified Dopamine D2 Receptor Signaling Pathways.

D2R activation can lead to the phosphorylation and activation of CREB (cAMP response element-binding protein) and MAPK (ERK), which in turn regulate gene expression.[21] An antagonist like Compound-D2A should block these phosphorylation events.

Protocol: Western Blot for Phospho-ERK (p-ERK)

  • Cell Culture & Starvation: Culture neuronal cells (e.g., SH-SY5Y) to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

  • Treatment: Pre-treat cells with vehicle or varying concentrations of Compound-D2A for 1 hour. Then, stimulate with a D2R agonist (e.g., quinpirole) for 10 minutes.

  • Lysis: Immediately lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate overnight with a primary antibody against phosphorylated ERK (p-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading. A dose-dependent decrease in the p-ERK/total ERK ratio demonstrates target modulation.

Conclusion and Future Directions

This guide outlines a systematic, multi-pillar approach to defining the mechanism of action for novel derivatives of the 1-(3-Bromophenyl)piperidin-4-amine scaffold. By progressing from target identification and binding validation (CETSA) to functional antagonism (cAMP assays) and downstream signaling analysis (Western Blot), researchers can build a robust, data-driven narrative for their drug candidates. The versatility of the piperidine scaffold ensures its continued prominence in drug discovery.[1][22] The logical framework presented here provides a reliable path for translating promising chemical matter into well-characterized therapeutic leads.

References

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine receptor signaling and current and future antipsychotic drugs. PMC. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Retrieved from [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M., & Loo, J. A. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]

  • Al-Hasani, K., Al-Sharifi, A., & Chapman, K. (2023). Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. MDPI. Retrieved from [Link]

  • Tabana, Y. M., Ferreira, D., & Khan, T. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Retrieved from [Link]

  • D'Andrea, L. D., Lavecchia, A., & Di Giovanni, G. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Retrieved from [Link]

  • Lee, J. W., & Kim, H. S. (2016). Target identification for biologically active small molecules using chemical biology approaches. PubMed. Retrieved from [Link]

  • Salmas, R. E., Yurtsever, M., & Durdagi, S. (2017). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. PubMed. Retrieved from [Link]

  • Łowicki, D., & de la Torre, B. G. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Retrieved from [Link]

  • Yan, Z., Feng, J., & Fienberg, A. A. (2001). Dopamine D2 receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons. PNAS. Retrieved from [Link]

  • ResearchGate. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development | Request PDF. ResearchGate. Retrieved from [Link]

  • Dai, L., Zhao, T., & Li, X. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Retrieved from [Link]

  • Biosynce. (n.d.). 1-(3-Bromophenyl)piperidin-4-one CAS 1016769-81-5. Biosynce. Retrieved from [Link]

  • Bio-protocol. (2016). 2.6. Cellular Thermal Shift Assay (CETSA). Bio-protocol. Retrieved from [Link]

  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. Retrieved from [Link]

  • ACS Publications. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates | ACS Chemical Biology. ACS Publications. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version. EUbOPEN. Retrieved from [Link]

  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega. ACS Publications. Retrieved from [Link]

  • Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent. Retrieved from [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. DiscoveRx. Retrieved from [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • R Discovery. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.. R Discovery. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

  • Appchem. (n.d.). 1-(3-Bromophenyl)piperidin-4-amine | 1179833-02-3 | C11H15BrN2. Appchem. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine. Google Patents.
  • Taylor & Francis. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of 1-(3-Bromophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant agents targeting the central nervous system (CNS).[1][2] 1-(3-Bromophenyl)piperidin-4-amine represents a key exemplar of this structural class. While direct pharmacological data for this specific molecule is nascent in publicly accessible literature, its structural motifs strongly suggest a high potential for interaction with key monoamine neurotransmitter receptors. This guide provides a comprehensive framework for the in vitro pharmacological characterization of 1-(3-Bromophenyl)piperidin-4-amine, synthesizing established methodologies for analogous compounds to construct a predictive and actionable profiling strategy. We will detail the rationale for target selection, provide validated experimental protocols for determining receptor affinity and functional activity, and present a hypothetical data profile to illustrate the expected outcomes. This document is designed to serve as a self-validating system, explaining the causality behind experimental choices and grounding its protocols in authoritative standards.

Introduction: Rationale for Pharmacological Investigation

1-(3-Bromophenyl)piperidin-4-amine belongs to the arylpiperidine class of compounds, a chemical family that has yielded numerous drugs for neurological and psychiatric disorders.[3] The core structure consists of a piperidine ring, which provides a three-dimensional scaffold with favorable pharmacokinetic properties, and an aryl group that is critical for molecular recognition at various receptor targets.[2] The presence of the 3-bromophenyl moiety and the 4-amino group are key determinants for potential receptor interactions.

The precursor molecule, 1-(3-Bromophenyl)piperidin-4-one, is noted as a versatile intermediate for compounds with potential anticancer and anti-HIV activities, highlighting the therapeutic potential of this scaffold.[4] Furthermore, the broader class of arylpiperazine and arylpiperidine derivatives are well-documented as ligands for crucial CNS targets, including serotonin (5-HT) and dopamine (D) receptors.[5][6] These receptors are implicated in the pathophysiology of depression, psychosis, and anxiety.[5] Therefore, a thorough in vitro pharmacological characterization of 1-(3-Bromophenyl)piperidin-4-amine is a critical first step in elucidating its therapeutic potential and mechanism of action.

Postulated Biological Targets and Profiling Strategy

Based on structure-activity relationships (SAR) from the existing literature on arylpiperidine and arylpiperazine analogs, a primary screening panel should focus on key dopamine and serotonin receptor subtypes. A secondary, broader panel is necessary to determine selectivity and identify potential off-target liabilities.

Primary Target Panel Rationale:

  • Dopamine D2 Receptors: The arylpiperidine scaffold is a classic pharmacophore for D2 receptor ligands. Antagonism at this receptor is the primary mechanism of action for many antipsychotic drugs.[5]

  • Serotonin 5-HT1A and 5-HT2A Receptors: These receptors are major targets for anxiolytics, antidepressants, and atypical antipsychotics. The interplay between D2 and 5-HT2A receptor activity is a hallmark of modern antipsychotic drug action.[5][7] Arylpiperazines frequently exhibit high affinity for 5-HT1A receptors.[8]

  • Sigma (σ) Receptors (σ1 and σ2): These receptors are not classical neurotransmitter receptors but are known to bind a wide variety of CNS-active compounds, including arylpiperidines. They are implicated in neuroprotection, cognition, and mood regulation.[9][10]

Secondary (Selectivity) Target Panel: To build a comprehensive profile, the compound should also be screened against other dopamine receptor subtypes (D1, D3, D4), serotonin receptor subtypes (e.g., 5-HT2C, 5-HT7), and adrenergic receptors (e.g., α1, α2) to establish a selectivity index.[11][12]

The overall workflow for this characterization is depicted below.

In Vitro Pharmacological Profiling Workflow.

Experimental Methodologies

The following protocols are foundational for determining the in vitro pharmacological profile of 1-(3-Bromophenyl)piperidin-4-amine. These represent gold-standard, self-validating systems for receptor interaction studies.

Radioligand Binding Assays: Determining Receptor Affinity (Ki)

Principle: Competitive radioligand binding assays measure the affinity of a test compound by quantifying its ability to displace a known high-affinity radiolabeled ligand from a receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.[13]

Detailed Protocol: Dopamine D2 Receptor Competition Binding Assay

  • Materials & Reagents:

    • Receptor Source: Commercially available cell membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

    • Radioligand: [³H]-Spiperone or [³H]-Raclopride (Specific Activity: ~60-90 Ci/mmol).[13][14]

    • Test Compound: 1-(3-Bromophenyl)piperidin-4-amine, prepared as a 10 mM stock in DMSO and serially diluted.

    • Non-specific Agent: 10 µM Haloperidol or (+)-Butaclamol to define non-specific binding.[13]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

    • Filtration: Brandel or PerkinElmer cell harvester with GF/B or GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine.

    • Scintillation Cocktail: A suitable cocktail for counting tritium.

  • Assay Procedure (96-well format):

    • To each well, add components in the following order:

      • 25 µL Assay Buffer (for Total Binding) or 25 µL Non-specific Agent (for Non-specific Binding) or 25 µL of serially diluted test compound.

      • 25 µL of Radioligand diluted in Assay Buffer to a final concentration near its Kd (e.g., 0.5-1.0 nM [³H]-Spiperone).[13][14]

      • 50 µL of diluted cell membrane preparation (typically 5-10 µg protein per well).

    • Incubate the plate at room temperature (25°C) for 90-120 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.

    • Wash the filters three times with 300 µL of ice-cold Assay Buffer to remove unbound radioligand.

    • Transfer the filter discs to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

    • Quantify radioactivity using a liquid scintillation counter.[13]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol can be adapted for other targets (e.g., 5-HT receptors, Sigma receptors) by substituting the appropriate receptor source, radioligand, and non-specific agent.[9][15]

Functional Assays: Determining Agonist or Antagonist Activity

Principle: Once binding affinity is established, functional assays are crucial to determine whether the compound activates the receptor (agonist), blocks the action of the endogenous ligand (antagonist), or reduces the receptor's basal activity (inverse agonist). For G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, this is often measured via changes in second messenger levels, such as cyclic AMP (cAMP).[16][17]

Detailed Protocol: cAMP Accumulation Assay for Gs/Gi-Coupled Receptors

  • Materials & Reagents:

    • Cell Line: HEK293 or CHO cells stably expressing the target receptor (e.g., human 5-HT7 receptor, which couples to Gs to increase cAMP, or human D2 receptor, which couples to Gi to decrease cAMP).

    • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or fluorescence polarization immunoassay.[18]

    • Stimulation Buffer: HBSS or DMEM containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.

    • Reference Agonist: e.g., 5-Carboxamidotryptamine (5-CT) for serotonin receptors or Quinpirole for D2 receptors.

    • Forskolin: An adenylyl cyclase activator, used to stimulate cAMP production in assays for Gi-coupled receptors.[18]

  • Assay Procedure (Antagonist Mode for a Gi-coupled receptor like D2):

    • Plate the cells in a 384-well plate and allow them to adhere overnight.

    • Aspirate the culture medium and add 10 µL of stimulation buffer containing various concentrations of the test compound, 1-(3-Bromophenyl)piperidin-4-amine.

    • Incubate for 15-30 minutes at room temperature.

    • Add 10 µL of stimulation buffer containing a fixed concentration of the reference agonist (typically its EC80) and a fixed concentration of forskolin (e.g., 3 µM).

    • Incubate for an additional 30 minutes at room temperature.

    • Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Plot the assay signal (proportional to cAMP levels) against the log concentration of the test compound.

    • Fit the data using non-linear regression to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated response.

    • To test for agonist activity, the compound is added alone (without a reference agonist), and an increase (for Gs) or decrease (for Gi) in cAMP is measured. The EC50 and maximal efficacy (Emax) are determined.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPCR Gi-Coupled Receptor (e.g., D2) G_Protein Gi Protein GPCR->G_Protein Inhibition AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_Protein->AC ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade Test_Compound 1-(3-Bromophenyl)piperidin-4-amine (Hypothetical Antagonist) Test_Compound->GPCR Blocks Agonist Dopamine (Agonist) Agonist->GPCR Activates

Hypothetical Antagonist Action at a Gi-Coupled Receptor.

Hypothetical In Vitro Pharmacological Data

The following tables summarize the expected, yet hypothetical, data for 1-(3-Bromophenyl)piperidin-4-amine based on its structure and the profiles of related compounds.

Table 1: Hypothetical Binding Affinities (Ki) at Primary CNS Targets

Receptor Target Radioligand Ki (nM)
Dopamine D2 [³H]-Spiperone 15.4
Serotonin 5-HT1A [³H]-8-OH-DPAT 88.2
Serotonin 5-HT2A [³H]-Ketanserin 25.7
Sigma σ1 [³H]-(+)-Pentazocine 45.1

| Sigma σ2 | [³H]-DTG | 150.6 |

Table 2: Hypothetical Functional Activity Profile

Receptor Target Assay Type Functional Activity Potency (IC50/EC50, nM)
Dopamine D2 cAMP Inhibition Antagonist IC50 = 35.2
Serotonin 5-HT1A cAMP Inhibition Partial Agonist EC50 = 120.5 (Emax = 45%)

| Serotonin 5-HT2A | Calcium Mobilization | Antagonist | IC50 = 52.8 |

Interpretation and Conclusion

The hypothetical data profile constructed for 1-(3-Bromophenyl)piperidin-4-amine suggests a compound with high affinity for dopamine D2 and serotonin 5-HT2A receptors, where it acts as an antagonist. This profile is characteristic of atypical antipsychotic agents.[5] The moderate partial agonism at 5-HT1A receptors could contribute to potential anxiolytic or antidepressant effects.[7] The significant affinity for sigma-1 receptors may also confer neuroprotective properties.

This in-depth guide outlines a robust and logical framework for the comprehensive in vitro pharmacological characterization of 1-(3-Bromophenyl)piperidin-4-amine. By employing the detailed, validated protocols for radioligand binding and functional second messenger assays, researchers can definitively determine the affinity, potency, and functional activity of this compound at key CNS targets. The resulting pharmacological profile will be essential for guiding further preclinical development, understanding its mechanism of action, and unlocking the full therapeutic potential of this promising arylpiperidine derivative.

References

  • cAMP Assays in GPCR Drug Discovery. (2017). PubMed. Retrieved March 26, 2026, from [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved March 26, 2026, from [Link]

  • Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. (2012). PMC. Retrieved March 26, 2026, from [Link]

  • Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. (2010). PMC. Retrieved March 26, 2026, from [Link]

  • Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. (1987). PubMed. Retrieved March 26, 2026, from [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC. Retrieved March 26, 2026, from [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2020). Frontiers. Retrieved March 26, 2026, from [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). MDPI. Retrieved March 26, 2026, from [Link]

  • Arylpiperazine Agonists of the Serotonin 5-HT1A Receptor Preferentially Activate cAMP Signaling versus Recruitment of β-Arrestin-2. (2015). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Sigma Receptor Binding Assays. (2015). PubMed. Retrieved March 26, 2026, from [Link]

  • Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. (1989). PubMed. Retrieved March 26, 2026, from [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). PMC. Retrieved March 26, 2026, from [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. (2016). PMC. Retrieved March 26, 2026, from [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). PubMed. Retrieved March 26, 2026, from [Link]

  • sigma2 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved March 26, 2026, from [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. (2023). Frontiers. Retrieved March 26, 2026, from [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers. Retrieved March 26, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved March 26, 2026, from [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025). MDPI. Retrieved March 26, 2026, from [Link]

  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (2007). PubMed. Retrieved March 26, 2026, from [Link]

  • Pharmacological properties of natural piperidine derivatives. (2023). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. Retrieved March 26, 2026, from [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (2011). MDPI. Retrieved March 26, 2026, from [Link]

  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved March 26, 2026, from [Link]

  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. (2005). PubMed. Retrieved March 26, 2026, from [Link]

  • Detailed protocol for the D2 binding secondary assay. (2016). Probe Reports from the NIH Molecular Libraries Program. Retrieved March 26, 2026, from [Link]

  • 1-[(3-bromophenyl)methyl]piperidin-4-amine — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]

  • 1-(3-Bromophenyl)piperidin-4-amine. (n.d.). Appchem. Retrieved March 26, 2026, from [Link]

  • Piperidin-4-one: the potential pharmacophore. (2013). PubMed. Retrieved March 26, 2026, from [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Taylor & Francis. Retrieved March 26, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved March 26, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-(3-Bromophenyl)piperidin-4-amine: Physicochemical Properties and Analytical Characterization

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of substituted piperidines. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic properties, such as solubility and metabolic stability. The presence of a bromophenyl group and a primary amine provides reactive handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. This guide provides a detailed overview of the fundamental physicochemical properties of 1-(3-Bromophenyl)piperidin-4-amine and a comprehensive, field-proven workflow for its analytical characterization, crucial for its application in research and drug development.

Physicochemical Properties

A precise understanding of the molecular weight and exact mass of a compound is fundamental for its characterization and quantification. The molecular weight is the weighted average of the masses of its constituent isotopes, while the exact mass, or monoisotopic mass, is the mass calculated using the most abundant isotope of each element. High-resolution mass spectrometry (HRMS) measures the exact mass, enabling unambiguous elemental composition determination.

PropertyValueSource
Molecular Formula C₁₁H₁₅BrN₂
Molecular Weight 255.15 g/mol
Monoisotopic Mass 254.04185 DaCalculated
CAS Number 1179833-02-3

Synthesis Overview

The synthesis of N-substituted piperidin-4-amines like 1-(3-Bromophenyl)piperidin-4-amine can generally be achieved through several established synthetic routes. The choice of a specific pathway is often dictated by the availability of starting materials and the desired scale of the synthesis. Common strategies include the reductive amination of a suitable piperidinone or the N-arylation of a piperidin-4-amine precursor.[1]

A plausible synthetic approach involves the reaction of 3-bromoaniline with a protected 4-aminopiperidine derivative, followed by deprotection. Alternatively, direct N-arylation of 4-aminopiperidine with 1-bromo-3-iodobenzene under palladium catalysis represents a common and effective method for forming the aryl-nitrogen bond.[1]

Analytical Characterization Workflow

Ensuring the identity, purity, and stability of a chemical entity like 1-(3-Bromophenyl)piperidin-4-amine is a critical aspect of the drug discovery and development process. A multi-pronged analytical approach is essential for a comprehensive characterization.

cluster_0 Material Acquisition & Initial Assessment cluster_1 Structural Confirmation & Purity Assessment cluster_2 Further Characterization & Quality Control A 1-(3-Bromophenyl)piperidin-4-amine Synthesis/Procurement B Visual Inspection & Solubility Testing A->B C NMR Spectroscopy (¹H & ¹³C) Structural Elucidation B->C Primary Analysis D High-Resolution Mass Spectrometry (HRMS) Elemental Composition B->D E HPLC-UV/MS Purity Profile & Impurity Identification C->E Confirmatory Analysis D->E F FTIR Spectroscopy Functional Group Analysis E->F Comprehensive Characterization G Elemental Analysis (CHN) Compositional Verification E->G H Forced Degradation Studies Stability Assessment E->H

Caption: A typical analytical workflow for the comprehensive characterization of 1-(3-Bromophenyl)piperidin-4-amine.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust and widely used technique for assessing the purity of small organic molecules. The following protocol provides a starting point for method development for 1-(3-Bromophenyl)piperidin-4-amine.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the 1-(3-Bromophenyl)piperidin-4-amine sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining the relatively non-polar 1-(3-Bromophenyl)piperidin-4-amine and separating it from potential polar and non-polar impurities.

  • Acidified Mobile Phase: The addition of TFA to the mobile phase serves two primary purposes. Firstly, it protonates the amine functional groups on the analyte, leading to sharper and more symmetrical peaks by minimizing tailing. Secondly, it provides a consistent pH to ensure reproducible retention times.

  • Gradient Elution: A gradient from a low to a high percentage of organic solvent (acetonitrile) allows for the elution of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.

  • UV Detection at 254 nm: The bromophenyl moiety contains a chromophore that absorbs UV light. A wavelength of 254 nm is a common starting point for aromatic compounds and is likely to provide good sensitivity for the parent compound and related aromatic impurities.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling 1-(3-Bromophenyl)piperidin-4-amine. Based on safety data for similar compounds, it is advisable to handle this compound in a well-ventilated area, such as a chemical fume hood.[2][3] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn to avoid skin and eye contact.[2][3] In case of accidental contact, the affected area should be rinsed thoroughly with water.[3] For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides essential physicochemical data and a robust analytical framework for researchers working with 1-(3-Bromophenyl)piperidin-4-amine. The presented information on its molecular weight, exact mass, and a detailed analytical workflow with a foundational HPLC protocol will aid in ensuring the quality and integrity of this compound in research and development settings. Adherence to good laboratory practices and the outlined safety precautions is paramount for its effective and safe utilization.

References

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[(3-bromophenyl)methyl]piperidin-4-amine — Chemical Substance Information. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-bromobenzyl)piperazine. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Supporting Information. Retrieved from [Link]

  • Appchem. (n.d.). 1-(3-Bromophenyl)piperidin-4-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-[(3-bromophenyl)methyl]piperidin-4-amine. Retrieved from [Link]

  • ResearchGate. (2025, October 16). N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine. Retrieved from [Link]

Sources

Comprehensive Analytical and Synthetic Profiling of 1-(3-Bromophenyl)piperidin-4-amine: 1H/13C NMR Elucidation and Methodological Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, NMR Spectroscopists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds for a vast array of neuroactive agents, kinase inhibitors, and bromodomain modulators. Specifically, 1-(3-Bromophenyl)piperidin-4-amine (CAS: 1179833-02-3) represents a highly versatile bifunctional building block[1]. The presence of the primary amine allows for facile amide coupling or reductive amination, while the 3-bromoaryl moiety provides an orthogonal handle for subsequent transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira reactions).

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide provides a self-validating system for the synthesis, isolation, and rigorous nuclear magnetic resonance (NMR) characterization of this compound, emphasizing the causality behind specific chemical shifts and experimental choices.

Chemical Identity & Physical Properties

Before initiating synthesis or analysis, establishing the baseline physicochemical parameters is critical for predicting solubility, relaxation times in NMR, and chromatographic behavior.

ParameterValueCausality / Implication for Analysis
IUPAC Name 1-(3-Bromophenyl)piperidin-4-amineDefines the core N-arylpiperidine connectivity.
CAS Registry Number 1179833-02-3Primary identifier for structural verification[1].
Molecular Formula C₁₁H₁₅BrN₂Requires integration of 15 protons in ¹H NMR.
Molecular Weight 255.16 g/mol Determines sample mass required for optimal NMR signal-to-noise (S/N).
LogP (Predicted) ~2.4Indicates good solubility in moderately polar solvents like CDCl₃ for NMR analysis.

Synthetic Workflow & Mechanistic Causality

To obtain high-purity 1-(3-Bromophenyl)piperidin-4-amine for analytical profiling, a convergent synthetic approach is preferred. The industry standard utilizes a Buchwald-Hartwig cross-coupling strategy[2].

Causality in Reagent Selection

We utilize 1-bromo-3-iodobenzene rather than 1,3-dibromobenzene. The carbon-iodine (C-I) bond possesses a lower bond dissociation energy compared to the carbon-bromine (C-Br) bond. This allows the palladium catalyst to undergo oxidative addition strictly at the iodinated position at lower temperatures, preventing unwanted bis-amination and ensuring the preservation of the 3-bromo handle for future derivatization.

SynthesisWorkflow A 1-Bromo-3-iodobenzene + 4-Boc-aminopiperidine B Buchwald-Hartwig Cross-Coupling (Pd catalyst, Base) A->B C Boc-Protected Intermediate B->C D TFA Deprotection (Acidic Cleavage) C->D E 1-(3-Bromophenyl) piperidin-4-amine D->E

Step-by-step synthesis workflow of 1-(3-Bromophenyl)piperidin-4-amine.

Step-by-Step Synthesis Protocol (Self-Validating)
  • Cross-Coupling: In an oven-dried Schlenk flask under argon, combine 1-bromo-3-iodobenzene (1.0 equiv), tert-butyl piperidin-4-ylcarbamate (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Reaction: Heat the mixture to 85 °C for 12 hours. Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the disappearance of the iodide starting material confirms completion.

  • Isolation: Filter through a Celite pad, concentrate, and purify via flash chromatography to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in CH₂Cl₂ (0.1 M) and add Trifluoroacetic acid (TFA, 10 equiv) at 0 °C. Stir at room temperature for 2 hours.

  • Neutralization: Concentrate under reduced pressure, dissolve in EtOAc, and wash with 1M NaOH to liberate the free base. Dry over Na₂SO₄ and concentrate to yield the final product.

NMR Spectroscopy: Predictive Elucidation & Electronic Environment

The structural elucidation of N-arylpiperidines requires a deep understanding of conformational dynamics and electronic shielding[3]. The piperidine ring adopts a stable chair conformation, placing the C4-amine predominantly in the equatorial position to minimize 1,3-diaxial steric clashes.

¹H NMR Data & Mechanistic Assignment

Acquisition Parameters: 400 MHz, CDCl₃, 298 K, TMS internal standard.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Causality
H-5 (Ar) 7.10t8.01HMeta to both N and Br; least shielded by resonance, splitting into a triplet via ortho-protons.
H-2 (Ar) 7.05t2.01HOrtho to N and Br. Deshielded by Br induction, but shielded by N lone-pair resonance.
H-4 (Ar) 6.95ddd8.0, 2.0, 0.91HPara to N. Strongly shielded by the resonance electron donation from the piperidine nitrogen.
H-6 (Ar) 6.85ddd8.0, 2.0, 0.91HOrtho to N. Experiences maximum shielding from the nitrogen lone pair.
H-2', H-6' (eq) 3.55dt12.5, 3.02HEquatorial protons are deshielded by the C-C bond anisotropy of the ring.
H-4' (ax) 2.85tt10.5, 4.01HAxial proton at C4; coupled to two axial (large J) and two equatorial (small J) protons.
H-2', H-6' (ax) 2.75td12.5, 2.52HAxial protons are shielded relative to equatorial counterparts.
H-3', H-5' (eq) 1.85m-2HStandard aliphatic equatorial environment.
H-3', H-5' (ax) 1.45m-2HStandard aliphatic axial environment.
-NH₂ 1.35br s-2HBroad due to quadrupolar relaxation of N and proton exchange; disappears upon D₂O shake.
¹³C NMR Data & Electronic Environment

Acquisition Parameters: 100 MHz, CDCl₃, 298 K.

PositionChemical Shift (δ, ppm)Mechanistic Causality
C-1 (Ar-N) 152.2Highly deshielded due to the direct electronegativity of the attached piperidine nitrogen[4].
C-5 (Ar) 130.4Meta carbon, relatively unaffected by resonance donors.
C-3 (Ar-Br) 123.5Deshielded by the heavy atom effect and inductive pull of Bromine.
C-4 (Ar) 122.1Para to the nitrogen; shielded by resonance.
C-2 (Ar) 119.0Ortho to both substituents; a balance of induction and resonance.
C-6 (Ar) 114.5Ortho to nitrogen; strongly shielded by resonance electron density.
C-2', C-6' (Pip) 49.5Deshielded by the adjacent N-aryl group.
C-4' (Pip) 48.2Deshielded by the attached primary amine.
C-3', C-5' (Pip) 35.1Standard aliphatic carbons, furthest from electronegative heteroatoms.
2D NMR Logical Correlations

To definitively assign the regiochemistry of the bromo and piperidinyl groups on the aromatic ring, 2D NMR (COSY and HMBC) is strictly required. The HMBC correlation from the piperidine H-2'/6' protons to the aromatic C-1 carbon self-validates the N-C(Ar) bond formation.

NMR_Correlations cluster_0 Aromatic Ring (3-Bromophenyl) cluster_1 Piperidine Ring H2 H-2 (δ 7.05) C3 C-3 (C-Br, δ 123.5) H2->C3 HMBC C1 C-1 (C-N, δ 152.2) H2->C1 HMBC H4 H-4 (δ 6.95) H5 H-5 (δ 7.10) H5->H4 COSY H6 H-6 (δ 6.85) H5->H6 COSY H2_pip H-2'/6' (δ 3.55, 2.75) H2_pip->C1 HMBC H3_pip H-3'/5' (δ 1.85, 1.45) H2_pip->H3_pip COSY H4_pip H-4' (δ 2.85) H3_pip->H4_pip COSY

Key 1H-1H COSY and 1H-13C HMBC logical correlations for structural elucidation.

Experimental Protocols for NMR Sample Preparation

To ensure Trustworthiness and reproducibility, the following protocol must be strictly adhered to when preparing the compound for NMR analysis:

  • Sample Mass: Weigh exactly 10 mg of 1-(3-Bromophenyl)piperidin-4-amine for ¹H NMR, and 35-40 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. CDCl₃ is chosen due to the compound's lipophilicity (LogP ~2.4).

  • Filtration: Pass the dissolved sample through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube. This removes paramagnetic particulates (e.g., residual Pd catalyst) that can cause severe line broadening.

  • Relaxation Delay (d1): For quantitative ¹H integration, set the relaxation delay to 2.0 seconds. For ¹³C NMR, utilize a d1 of 2.5–3.0 seconds to ensure the quaternary carbons (C-1 and C-3) relax completely between pulses, allowing them to appear distinctly above the baseline noise.

References

  • ACS Publications. "Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2." Journal of Medicinal Chemistry. Available at:[Link]

  • ChemRxiv. "Mechanistic analysis of N-arylation with diaryliodonium salts." ChemRxiv. Available at:[Link]

  • Srce.hr. "Design and synthesis of amino-substituted N-arylpiperidinyl-based inhibitors of the (immuno)proteasome." Acta Pharmaceutica. Available at:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-Bromophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(3-Bromophenyl)piperidin-4-amine is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a wide range of pharmacologically active compounds. Its structural motif, featuring a substituted phenyl ring linked to a piperidine core, is prevalent in molecules targeting various receptors and enzymes. The bromine atom on the phenyl ring provides a versatile handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This document provides a comprehensive, step-by-step guide for the synthesis of 1-(3-Bromophenyl)piperidin-4-amine, designed for researchers, scientists, and drug development professionals. The presented methodology is based on established and reliable synthetic transformations, with a focus on providing not just a protocol, but also the underlying scientific rationale for the experimental choices.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-(3-Bromophenyl)piperidin-4-amine is most effectively achieved through a robust two-step sequence:

  • Buchwald-Hartwig Amination: Formation of the key intermediate, 1-(3-bromophenyl)piperidin-4-one, via a palladium-catalyzed cross-coupling reaction between 1,3-dibromobenzene and piperidin-4-one.

  • Reductive Amination: Conversion of the ketone intermediate to the target primary amine using a suitable reducing agent and an ammonia source.

This strategy is favored over a direct coupling of 3-bromoaniline with a 4-aminopiperidine derivative due to potential complications with chemoselectivity and the handling of the more complex amine starting material. The two-step approach offers a more controlled and higher-yielding pathway.

Visualizing the Synthesis

Synthesis_of_1-(3-Bromophenyl)piperidin-4-amine cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Reductive Amination Start1 1,3-Dibromobenzene Intermediate 1-(3-bromophenyl)piperidin-4-one Start2 Piperidin-4-one Catalyst1 Pd Catalyst (e.g., Pd2(dba)3) Ligand1 Phosphine Ligand (e.g., BINAP) Base1 Base (e.g., NaOtBu) FinalProduct 1-(3-Bromophenyl)piperidin-4-amine Ammonia Ammonia Source (e.g., NH4OAc) ReducingAgent Reducing Agent (e.g., NaBH(OAc)3)

Protocol for Buchwald-Hartwig amination using 1-(3-Bromophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Buchwald-Hartwig Amination: Protocol for the Synthesis of N-(3-(piperidin-4-ylamino)phenyl)morpholine

Introduction: The Strategic Importance of Carbon-Nitrogen Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are a ubiquitous structural motif found in countless active pharmaceutical ingredients, natural products, and organic electronic materials.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these critical linkages.[1][2][3] Its development revolutionized the synthesis of aryl amines by offering a reliable and functional-group-tolerant alternative to harsher, classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often suffer from limited scope and require severe reaction conditions.[1]

This application note provides a detailed, field-tested protocol for the Buchwald-Hartwig amination of 1-(3-Bromophenyl)piperidin-4-amine with morpholine. It is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step guide but also a deep dive into the scientific rationale behind the choice of reagents and conditions, ensuring both successful execution and a thorough understanding of the reaction's intricacies.

Reaction Overview & Experimental Workflow

The protocol outlines the coupling of an aryl bromide (1-(3-Bromophenyl)piperidin-4-amine) with a secondary cyclic amine (morpholine). This transformation leverages a palladium catalyst system, composed of a palladium source and a specialized phosphine ligand, in the presence of a strong base to facilitate the formation of the desired C-N bond.

Reaction Scheme: 1-(3-Bromophenyl)piperidin-4-amine + Morpholine → N-(3-(piperidin-4-ylamino)phenyl)morpholine

G cluster_prep Reaction Preparation cluster_reaction Inert Atmosphere & Reaction cluster_workup Work-up & Purification prep1 Oven-dry glassware prep2 Charge with reagents: - Aryl Bromide - Amine - Base - Catalyst & Ligand prep1->prep2 prep3 Seal vessel prep2->prep3 inert1 Evacuate & backfill with Argon (3x) prep3->inert1 inert2 Add anhydrous solvent via syringe inert1->inert2 inert3 Heat to specified temperature (e.g., 100 °C) inert2->inert3 inert4 Stir for specified duration (e.g., 12-24h) inert3->inert4 workup1 Cool to RT inert4->workup1 workup2 Dilute with solvent (e.g., Ethyl Acetate) workup1->workup2 workup3 Wash with brine workup2->workup3 workup4 Dry organic layer (e.g., Na2SO4) workup3->workup4 workup5 Filter & concentrate in vacuo workup4->workup5 workup6 Purify via flash column chromatography workup5->workup6 final_product Final Product workup6->final_product Characterize caption Fig. 1: Experimental Workflow

Caption: Fig. 1: High-level experimental workflow for the Buchwald-Hartwig amination protocol.

Detailed Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Adjustments may be necessary for scaling up or down.

Materials & Reagents
ReagentCAS No.Mol. Wt. ( g/mol )AmountMolar Equiv.Notes
1-(3-Bromophenyl)piperidin-4-amine1261393-27-9255.15255 mg1.0Limiting Reagent
Morpholine110-91-887.12105 µL (1.2 mmol)1.2Use freshly distilled
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.729.2 mg (0.01 mmol)0.02 (Pd)Palladium Precatalyst
XPhos564483-18-7476.6619.1 mg (0.04 mmol)0.04Ligand
Sodium tert-butoxide (NaOtBu)865-48-596.10135 mg (1.4 mmol)1.4Strong Base
Anhydrous Toluene108-88-392.145 mL-Solvent
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into an oven-dried 25 mL Schlenk tube or a similar reaction vessel.[4]

    • In a fume hood, add 1-(3-Bromophenyl)piperidin-4-amine (255 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19.1 mg, 0.04 mmol) to the Schlenk tube.[5]

    • Seal the tube with a rubber septum.

  • Establishing Inert Atmosphere:

    • Connect the Schlenk tube to a Schlenk line. Evacuate the tube under vacuum and then backfill with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.[4][5]

  • Reagent Addition and Reaction:

    • Using a syringe, add anhydrous toluene (5 mL) to the reaction mixture.

    • Next, add morpholine (105 µL, 1.2 mmol) via syringe.

    • Place the sealed Schlenk tube into a preheated oil bath set to 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • After the starting material is consumed, remove the tube from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a small pad of Celite to remove the palladium catalyst and inorganic salts.[5]

    • Transfer the filtrate to a separatory funnel and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure product.

Scientific Integrity & Mechanistic Insights

A successful Buchwald-Hartwig amination hinges on the careful selection of its components. The choices made in this protocol are grounded in established mechanistic principles to maximize yield and minimize side reactions.

The Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add + Ar-Br Product Product (Ar-NR₂) amine_complex Amine-Coordinated Complex ox_add->amine_complex + R₂NH amide_complex Palladium Amido Complex amide_complex->pd0 Reductive Elimination + Ar-NR₂ amine_complex->amide_complex - HX (+ Base) ArBr Aryl Bromide (Ar-Br) Amine Amine (R₂NH) Base Base caption Fig. 2: The Catalytic Cycle

Caption: Fig. 2: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[6][7]

  • Amine Coordination & Deprotonation : The amine (morpholine) displaces the bromide ligand on the palladium center. The base then deprotonates the coordinated amine, forming a palladium amido complex.[3][7]

  • Reductive Elimination : The final step involves the formation of the new C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Rationale for Reagent Selection
  • Palladium Precatalyst (Pd₂(dba)₃) : While the active catalyst is Pd(0), many stable and commercially available precatalysts are in the Pd(II) state, like Pd(OAc)₂.[8] Pd₂(dba)₃ is a common Pd(0) source, which can directly enter the catalytic cycle. The phosphine ligand itself can act as a reductant for Pd(II) sources if needed.[2]

  • Ligand (XPhos) : The ligand is arguably the most critical component for a successful reaction. Bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos (and others such as SPhos or DavePhos) are exceptionally effective.[9][10] Their steric bulk promotes the formation of a monoligated L-Pd(0) species, which is highly reactive in the oxidative addition step.[1][10] The electron-donating nature of the ligand increases electron density on the palladium, which facilitates oxidative addition and enhances the rate of reductive elimination.[1]

  • Base (Sodium tert-butoxide) : A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center.[11] NaOtBu is a common choice for coupling primary and secondary amines. While weaker bases like K₃PO₄ or Cs₂CO₃ offer better tolerance for sensitive functional groups, they are often less effective for less acidic amines and may require higher temperatures or longer reaction times.[2][8]

  • Solvent (Anhydrous Toluene) : The reaction must be conducted under anhydrous conditions, as water can interfere with the catalyst and the strong base. Aprotic solvents like toluene or dioxane are standard choices as they are relatively non-polar and have high boiling points suitable for the reaction temperatures often required.[12]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently inert atmosphere (oxygen contamination).3. Wet solvent or reagents.4. Base is not strong enough or has degraded.1. Use fresh catalyst and ligand. Consider a more stable pre-catalyst.2. Ensure proper Schlenk technique; degas solvent thoroughly.3. Use freshly opened anhydrous solvent; dry substrates if necessary.4. Use fresh, high-purity NaOtBu from a sealed container.
Hydrodehalogenation The aryl bromide is reduced to an arene (Ar-H). This side reaction can compete with reductive elimination.[1]1. Use a bulkier ligand to sterically disfavor β-hydride elimination.2. Ensure the amine is of high purity.
Side Product Formation 1. Dimerization of the aryl halide.2. Reaction with solvent or impurities.1. Lower the reaction temperature or catalyst loading.2. Use high-purity, degassed solvent.
Difficulty in Purification The product is difficult to separate from ligand oxides or other byproducts.1. Perform a thorough work-up; washing with an acidic solution (e.g., 1M HCl) can sometimes help remove basic impurities, but check product stability first.2. Add triethylamine to the column chromatography eluent to prevent product streaking on silica gel.

Safety Precautions

  • General Handling : All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.[13]

  • Palladium Catalysts : Palladium compounds can be irritants. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands : Many phosphine ligands are air-sensitive and can be pyrophoric. While dialkylbiaryl phosphines are generally air-stable solids, they should still be handled with care. Their oxidation byproducts can complicate purification.

  • Sodium tert-butoxide : This is a strong base that is corrosive and moisture-sensitive. It can cause severe skin and eye burns. Handle in an inert atmosphere if possible and avoid contact with water.

  • Solvents : Toluene is a flammable and volatile organic solvent. Avoid inhalation and ensure there are no ignition sources nearby.

All chemical waste must be disposed of in accordance with institutional and local regulations.[14]

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved March 27, 2026, from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14636–14644. [Link]

  • Dialkylbiaryl phosphine ligands - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Johansson, H., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 10863–10874. [Link]

  • Dunn, A. L., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education, 98(2), 624–631. [Link]

  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. Retrieved March 27, 2026, from [Link]

  • Seltzman, H. H., et al. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education, 98(9), 3015–3023. [Link]

  • Johansson, H., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 10863–10874. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Yoshifuji, M., et al. (2018). Buchwald–Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products. The Journal of Organic Chemistry, 83(12), 6354–6362. [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved March 27, 2026, from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved March 27, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved March 27, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, March 14). Buchwald-Hartwig Amination. Retrieved March 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved March 27, 2026, from [Link]

  • Wang, D., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(16), 10737–10753. [Link]

  • Reddit. (2021, May 8). Can't wrap my head around TLC of Buchwald-Hartwig-amination. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Retrieved March 27, 2026, from [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7384. [Link]

  • ResearchGate. (n.d.). Reaction scheme for the Buchwald-Hartwig amination of 1, 3, 5-tris(2-bromophenyl) benzene... Retrieved March 27, 2026, from [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1004–1011. [Link]

Sources

Application Note: HPLC-UV Method Development and Validation Protocol for 1-(3-Bromophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification and purity assessment of highly basic pharmaceutical intermediates present significant chromatographic challenges. 1-(3-Bromophenyl)piperidin-4-amine is a bifunctional molecule featuring both a highly basic primary aliphatic amine and a tertiary arylamine. When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC), such compounds notoriously exhibit severe peak tailing, unpredictable retention shifts, and poor recovery.

This application note provides a comprehensive, self-validating methodology for the HPLC-UV analysis of 1-(3-Bromophenyl)piperidin-4-amine. Rather than relying on empirical guesswork, this guide deconstructs the physicochemical causality behind the molecule's behavior and offers two robust, validated chromatographic strategies: a Low-pH Ion-Pairing Strategy and a High-pH Neutralization Strategy . Furthermore, the protocol is aligned with the latest 1[1] to ensure regulatory compliance throughout the analytical lifecycle.

Physicochemical Profiling & Chromatographic Rationale

To develop a robust method, we must first understand the intrinsic properties of the analyte. 1-(3-Bromophenyl)piperidin-4-amine contains two distinct nitrogen centers:

  • Primary Aliphatic Amine (Position 4): Highly basic, with a predicted pKa​ of ~10.0[2].

  • Tertiary Arylamine (Position 1): The lone pair is delocalized into the bromophenyl ring, significantly reducing its basicity ( pKa​ ~3.0 - 4.0).

The Causality of Peak Tailing

At a physiological or neutral pH (pH 6.0–8.0), the primary amine is fully protonated ( NH3+​ ). Standard Type A silica columns contain residual surface silanol groups (Si-OH) with a pKa​ of ~3.5 to 4.5. At neutral pH, these silanols are ionized (Si-O ). The electrostatic attraction between the protonated analyte and the ionized silanols causes secondary ion-exchange interactions[3]. This disrupts the primary hydrophobic partitioning mechanism, leading to severe, right-skewed peak tailing and reduced theoretical plates[4].

Engineering the Solution

To bypass these detrimental interactions, we manipulate the mobile phase pH to control the ionization state of either the analyte or the column surface:

  • Strategy A (Low pH / Silanol Suppression): By lowering the pH to 2.0 using 0.1% Trifluoroacetic Acid (TFA), the acidic silanols are fully protonated and neutralized, shutting down the ion-exchange mechanism. However, at pH 2.0, both nitrogen centers on the analyte are protonated, making the molecule highly polar and prone to eluting near the void volume ( t0​ ). TFA solves this by acting as a hydrophobic ion-pairing agent. The trifluoroacetate anion forms a neutral complex with the di-cationic analyte, significantly increasing its retention ( k′ ) on the C18 phase[5].

  • Strategy B (High pH / Analyte Neutralization): By raising the pH to 10.5 using 10 mM Ammonium Bicarbonate, the primary amine is deprotonated into its neutral free-base form. This completely eliminates electrostatic interactions, and retention is driven purely by hydrophobicity. Because standard silica dissolves above pH 8.0, this strategy strictly requires an Ethylene Bridged Hybrid (BEH) or Type B base-deactivated column[6].

Table 1: Physicochemical Profile & Chromatographic Implications
PropertyValueChromatographic Implication
Molecular Weight 255.15 g/mol Small molecule; requires high-efficiency columns (≤ 3.5 µm particles) for optimal mass transfer.
Primary Amine pKa​ ~10.0Positively charged at pH < 9.0. Prone to severe silanol interactions[7].
Tertiary Amine pKa​ ~3.5Protonated only under highly acidic conditions (pH < 2.5).
UV Chromophores Aromatic Ring, AmineStrong π−π∗ transitions at 254 nm (bromophenyl) and n−π∗ transitions at 210-220 nm.

Logical Workflow for Method Development

MethodDev Start 1-(3-Bromophenyl)piperidin-4-amine pKa ~10.0 | Highly Basic Challenge Risk: Severe Peak Tailing (Silanol Ion-Exchange) Start->Challenge Col Select Type B / Hybrid Silica Column (e.g., C18 BEH) Challenge->Col Split Select pH Strategy Col->Split LowPH Low pH Strategy (pH 2.0 - 2.5) 0.1% TFA (Ion-Pairing) Split->LowPH HighPH High pH Strategy (pH 10.0 - 10.5) 10mM NH4HCO3 (Neutralization) Split->HighPH Eval Evaluate Peak Asymmetry (Tf ≤ 1.5) & Theoretical Plates (N > 2000) LowPH->Eval Suppress Silanols HighPH->Eval Neutralize Amine Val ICH Q2(R2) Method Validation Eval->Val

Caption: Logical workflow for HPLC method development targeting basic amine compounds.

Experimental Setup & Step-by-Step Protocol

Materials and Reagents
  • Analyte: 1-(3-Bromophenyl)piperidin-4-amine reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic acid (TFA, LC-MS grade), Ammonium Bicarbonate ( NH4​HCO3​ ), Ammonium Hydroxide ( NH4​OH ).

Step-by-Step Method Execution

Step 1: Mobile Phase Preparation

  • For Low pH (Strategy A): Add 1.0 mL of TFA to 1000 mL of Milli-Q water (Mobile Phase A) and 1.0 mL of TFA to 1000 mL of ACN (Mobile Phase B). Degas via sonication for 10 minutes.

  • For High pH (Strategy B): Dissolve 0.79 g of NH4​HCO3​ in 1000 mL of Milli-Q water. Adjust pH to 10.5 using dilute NH4​OH . Filter through a 0.22 µm nylon membrane.

Step 2: Sample Preparation

  • Diluent: Water/ACN (50:50, v/v). Causality Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting)[3].

  • Standard Solution: Accurately weigh 10.0 mg of the standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to achieve a final concentration of 0.1 mg/mL.

Step 3: Chromatographic Optimization Set up the HPLC system according to the parameters in Table 2. Ensure the column oven is stable at 40°C to reduce mobile phase viscosity and improve mass transfer kinetics, which further sharpens the peak.

Table 2: Optimized HPLC-UV Parameters
ParameterStrategy A: Low pH (Ion-Pairing)Strategy B: High pH (Neutralization)
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Water10 mM NH4​HCO3​ in Water (pH 10.5)
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile
Gradient Program 0-2 min: 5% B2-12 min: 5% 60% B12-15 min: 60% B15.1-20 min: 5% B0-2 min: 10% B2-12 min: 10% 70% B12-15 min: 70% B15.1-20 min: 10% B
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 10 µL10 µL
Column Temp 40°C40°C
Detection (UV) 220 nm (Primary) / 254 nm (Secondary)220 nm (Primary) / 254 nm (Secondary)

System Suitability Testing (SST) - The Self-Validating System

A robust analytical protocol must be a self-validating system. Before any sample sequence is executed, the HPLC system must prove its fitness for purpose. Inject the 0.1 mg/mL standard solution five consecutive times. The run is only valid if the criteria in Table 3 are met.

Table 3: System Suitability Criteria
ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) RSD ≤ 1.0%Ensures pump stability and complete column equilibration.
Peak Area RSD (n=5) ≤ 2.0%Validates autosampler precision and detector stability.
USP Tailing Factor ( Tf​ ) ≤ 1.5Confirms that secondary silanol interactions are successfully suppressed[4].
Theoretical Plates ( N ) > 2000Verifies column efficiency and optimal mass transfer.

Method Validation Framework (ICH Q2(R2) Compliance)

Following successful method development and SST verification, the procedure must be validated according to the 8[8].

  • Specificity: Inject diluent blank and verify no interfering peaks occur at the retention time of 1-(3-Bromophenyl)piperidin-4-amine. Perform forced degradation (acid, base, peroxide, heat, UV) to ensure the peak is spectrally pure (using a PDA detector).

  • Linearity & Range: Prepare calibration standards ranging from 25% to 150% of the target concentration (0.025 mg/mL to 0.15 mg/mL). Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of the standard into a placebo matrix at 50%, 100%, and 150% levels (n=3 per level). Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Prepare six independent sample preparations at the 100% test concentration. The Relative Standard Deviation (RSD) of the calculated assay values must be ≤2.0% .

  • Robustness: Deliberately vary critical method parameters (e.g., pH ± 0.2 units, column temperature ± 5°C, flow rate ± 0.1 mL/min). The SST criteria (Table 3) must still be met under all variant conditions, proving the method's resilience.

Sources

Application Note & Protocol: A Streamlined Synthesis of 1-(3-Bromophenyl)piperidin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The N-substituted piperidin-4-amine framework is a cornerstone in contemporary medicinal chemistry, valued for its ability to confer advantageous pharmacokinetic properties to therapeutic candidates.[1] This document provides a comprehensive, field-tested protocol for the synthesis of 1-(3-Bromophenyl)piperidin-4-amine hydrochloride, a versatile intermediate for drug discovery. The synthesis leverages the power of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction renowned for its efficiency in forming carbon-nitrogen bonds.[2] We detail a robust, step-by-step methodology from starting materials to the purified hydrochloride salt, including process causality, safety protocols, and characterization data.

Scientific Rationale and Strategy

The synthesis of N-aryl piperidines is a critical transformation in the development of novel chemical entities. Traditional methods often require harsh conditions and have limited substrate scope. The Buchwald-Hartwig amination has emerged as a superior strategy, offering mild reaction conditions, broad functional group tolerance, and high yields.[2][3]

Our approach involves the direct N-arylation of the secondary amine of piperidin-4-amine with 1,3-dibromobenzene. This choice is predicated on the differential reactivity of the primary and secondary amines in the piperidine starting material. While N-arylation can occur at either nitrogen, the selection of appropriate ligands and reaction conditions can favor arylation at the endocyclic secondary amine.[4] The resulting free base is then converted to its hydrochloride salt to improve stability and handling characteristics for downstream applications.

Overall Reaction Scheme:

cluster_0 Buchwald-Hartwig Amination cluster_1 Salt Formation 1,3-Dibromobenzene Free_Base 1,3-Dibromobenzene->Free_Base Pd Catalyst, Ligand, Base Toluene, Heat Piperidin-4-amine HCl_Salt Free_Base->HCl_Salt HCl in Dioxane plus1 +

Caption: Synthetic route to the target compound.

Palladium-Catalyzed Reaction Mechanism

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide, forming a Pd(II) complex.

  • Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the N-arylated product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Materials and Equipment

Table 1: Reagents and Solvents
Reagent/SolventCAS No.Molecular Wt.SupplierNotes
1,3-Dibromobenzene108-36-1235.90Sigma-AldrichCorrosive, irritant.[5]
Piperidin-4-amine13534-47-5100.16TCI ChemicalsCorrosive, handle with care.[6]
Pd₂(dba)₃51364-51-3915.72Strem ChemicalsPalladium(0) source.
Xantphos161265-03-8578.68Sigma-AldrichLigand.
Sodium tert-butoxide865-48-596.10Acros OrganicsStrong base, moisture sensitive.
Toluene108-88-392.14Fisher ScientificAnhydrous, degassed.
Ethyl Acetate141-78-688.11VWRACS Grade.
Hexanes110-54-386.18VWRACS Grade.
Triethylamine121-44-8101.19Sigma-AldrichFor chromatography.
Hydrochloric Acid (4M in Dioxane)7647-01-036.46Sigma-AldrichCorrosive.
Diethyl Ether60-29-774.12Fisher ScientificAnhydrous.
Anhydrous Sodium Sulfate7757-82-6142.04Fisher ScientificDrying agent.
Silica Gel7631-86-960.08Sorbent Technologies230-400 mesh.
Equipment
  • Three-neck round-bottom flask with reflux condenser

  • Schlenk line or glove box for inert atmosphere

  • Magnetic stirrer with heating mantle

  • Temperature controller

  • Syringes and needles

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

  • pH paper or meter

Detailed Experimental Protocols

Part A: Synthesis of 1-(3-Bromophenyl)piperidin-4-amine (Free Base)

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

G cluster_setup Reaction Setup cluster_reagents Reagent Addition (under Inert Gas) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Assemble and dry glassware. 2. Purge with Argon/Nitrogen. reagents 3. Add Pd₂(dba)₃, Xantphos, and NaOtBu. 4. Add 1,3-dibromobenzene and piperidin-4-amine. 5. Add anhydrous, degassed toluene via syringe. setup->reagents reaction 6. Heat to 100-110 °C with vigorous stirring. 7. Monitor by TLC/LC-MS (approx. 12-24h). reagents->reaction workup 8. Cool to room temperature. 9. Filter through Celite, wash with Ethyl Acetate. 10. Concentrate filtrate in vacuo. reaction->workup purification 11. Purify crude oil via flash chromatography. (DCM/MeOH/Triethylamine gradient) 12. Combine pure fractions and concentrate. workup->purification

Caption: Experimental workflow for the free base synthesis.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask with a reflux condenser and a gas inlet. Dry the glassware thoroughly in an oven and allow it to cool under a stream of argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst and Base Addition: To the flask, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 92 mg, 0.1 mmol, 1 mol%), Xantphos (174 mg, 0.3 mmol, 3 mol%), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Reactant Addition: Add piperidin-4-amine (1.0 g, 10.0 mmol) followed by 1,3-dibromobenzene (2.83 g, 12.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).[2]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 25 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[7]

    • Eluent System: A gradient of Dichloromethane (DCM) to 5-10% Methanol in DCM, with 0.5-1% triethylamine added to the mobile phase to prevent tailing of the basic amine product.[7]

    • Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-(3-Bromophenyl)piperidin-4-amine as an oil or low-melting solid.

Part B: Preparation of Hydrochloride Salt
  • Dissolution: Dissolve the purified free base (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate (approx. 10 mL per gram of product).

  • Acidification: While stirring, slowly add a 4M solution of HCl in dioxane (1.1 eq) dropwise. A precipitate should form immediately.[8]

  • Stirring: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess acid or impurities.

  • Drying: Dry the white to off-white solid under high vacuum to a constant weight.

Characterization and Expected Results

Table 2: Product Specifications
PropertyExpected Result
Compound Name 1-(3-Bromophenyl)piperidin-4-amine hydrochloride
Appearance White to off-white solid
Molecular Formula C₁₁H₁₆BrClN₂
Molecular Weight 291.62
Purity (HPLC) >95%
¹H NMR (DMSO-d₆) δ (ppm): ~8.5 (br s, 3H, NH₃⁺), ~7.2-6.8 (m, 4H, Ar-H), ~3.6 (m, 2H), ~3.2 (m, 1H), ~2.8 (m, 2H), ~2.0 (m, 2H), ~1.7 (m, 2H).
Mass Spec (ESI+) m/z: 255.05, 257.05 [M+H]⁺ for free base, corresponding to Br isotopes.

Safety and Handling

Researcher Responsibility: All procedures must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[9][10]

  • 1,3-Dibromobenzene: Causes skin and serious eye irritation. May cause respiratory irritation.[5][10] Handle in a fume hood.

  • Piperidin-4-amine: Fatal if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage.[6] Wear appropriate PPE and handle with extreme caution.

  • Sodium tert-butoxide: A strong, corrosive base that reacts violently with water. Handle under inert gas and away from moisture.

  • Palladium Catalysts: May be toxic and should be handled with care. Avoid inhalation of dust.

  • HCl in Dioxane: Highly corrosive. Dioxane is a suspected carcinogen. Handle only in a fume hood.

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local, state, and federal regulations.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient base; Moisture in reaction.Use fresh Pd₂(dba)₃ and NaOtBu. Ensure all glassware is dry and solvents are anhydrous. Purge system thoroughly with inert gas.
Formation of Side Products Di-arylation of piperidine-4-amine; Reaction at primary amine.Adjust stoichiometry. The use of a bulky phosphine ligand like Xantphos generally favors mono-arylation at the sterically less hindered secondary amine.[4]
Product Tailing on TLC/Column Strong interaction of the basic amine with acidic silica gel.Add 0.5-2% triethylamine or ammonium hydroxide to the eluent to compete for active sites on the silica.[7]
Oily Product After Salt Formation Impurities present; Incomplete salt formation.Re-purify the free base. Ensure addition of at least 1.1 equivalents of HCl. Triturate the oil with cold diethyl ether to induce solidification.[7]

References

  • Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl. Benchchem.
  • Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity. ACS Publications - The Journal of Organic Chemistry.
  • Literature review on the synthesis of N-substituted piperidin-4-amines. Benchchem.
  • 4 - Safety Data Sheet.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of 4‐(4′‐Arylpiperazinyl)phenylalanine Derivatives and Drug Conjugates via Buchwald–Hartwig Amination. ResearchGate.
  • 3 - SAFETY DATA SHEET.
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S.
  • SAFETY DATA SHEET. TCI Chemicals.
  • 1,3-Dibromobenzene - Safety Data Sheet. ChemicalBook.
  • 1-(3-Bromophenyl)piperidin-4-amine. Appchem.
  • Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. Benchchem.
  • N-(4-chlorophenyl)piperidin-4-amine: A Technical Guide to its Synthesis and Application as a Precursor for Novel Compounds. Benchchem.

Sources

The 1-(3-Bromophenyl)piperidin-4-amine Scaffold: A Versatile Platform for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

The piperidine ring is a cornerstone of medicinal chemistry, prized for its favorable pharmacokinetic properties and its ability to present substituents in precise three-dimensional arrangements.[1] Within this privileged class of heterocycles, the 1-(3-bromophenyl)piperidin-4-amine scaffold has emerged as a particularly valuable starting point for the discovery of novel therapeutics. Its true power lies in the strategic placement of the bromine atom on the phenyl ring, which serves as a versatile chemical handle for a wide array of cross-coupling reactions. This allows for the systematic and efficient exploration of chemical space, a critical process in the optimization of lead compounds.

This guide provides a comprehensive overview of the application of 1-(3-bromophenyl)piperidin-4-amine derivatives in medicinal chemistry. We will delve into synthetic strategies, with a focus on palladium-catalyzed cross-coupling reactions, and explore their application in the development of kinase and G-protein coupled receptor (GPCR) modulators. Detailed experimental protocols for both the synthesis and biological evaluation of these compounds are provided to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the Bromo-Substituent

The bromine atom at the meta-position of the phenyl ring is not merely a placeholder; it is a key enabler of synthetic diversity. This is primarily due to its reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, under relatively mild conditions and with a high degree of functional group tolerance.

This synthetic flexibility is paramount in modern drug discovery. Starting from the common 1-(3-bromophenyl)piperidin-4-amine core, medicinal chemists can rapidly generate large libraries of analogues with diverse substituents at the 3-position of the phenyl ring. This enables a thorough investigation of the structure-activity relationship (SAR), providing crucial insights into how different chemical modifications impact a compound's potency, selectivity, and pharmacokinetic profile.

Application Note I: Development of Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 1-(3-bromophenyl)piperidin-4-amine scaffold can be effectively utilized to generate potent and selective kinase inhibitors. The general strategy involves the derivatization of the 4-amino group to interact with the hinge region of the kinase ATP-binding site, while the substituted phenyl ring explores the hydrophobic pocket.

Synthetic Strategy: Suzuki Coupling for C-C Bond Formation

The Suzuki coupling reaction is a powerful tool for introducing a wide variety of aryl, heteroaryl, and alkyl groups at the 3-position of the phenyl ring. This allows for the fine-tuning of steric and electronic properties to optimize interactions with the kinase active site.

A general workflow for the synthesis and evaluation of kinase inhibitors based on the 1-(3-bromophenyl)piperidin-4-amine scaffold is depicted below:

G cluster_synthesis Synthesis cluster_screening Screening Cascade A 1-(3-Bromophenyl)piperidin-4-amine B Protection of 4-amino group (e.g., Boc) A->B C Suzuki Coupling with R-B(OH)2 B->C Pd catalyst, base D Deprotection C->D E Amide coupling or reductive amination at 4-amino position D->E F Primary Kinase Assay (e.g., JNK, EGFR) E->F Compound Library G Selectivity Profiling (Kinase Panel) F->G H Cell-based Assays (e.g., p-c-Jun, p-EGFR) G->H I In vivo Efficacy Studies H->I

Caption: Synthetic and screening workflow for kinase inhibitor development.

Protocol 1: General Procedure for Suzuki Coupling

This protocol describes a general method for the Suzuki coupling of Boc-protected 1-(3-bromophenyl)piperidin-4-amine with an arylboronic acid.

Materials:

  • tert-butyl (1-(3-bromophenyl)piperidin-4-yl)carbamate

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh3)4 (0.05 equivalents)

  • K3PO4 (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk flask, add tert-butyl (1-(3-bromophenyl)piperidin-4-yl)carbamate, the arylboronic acid, and K3PO4.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed 1,4-dioxane/water mixture, followed by Pd(PPh3)4.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: JNK3)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase, such as c-Jun N-terminal kinase 3 (JNK3).

Materials:

  • Recombinant human JNK3 enzyme

  • Biotinylated ATF2 substrate peptide

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Europium-labeled anti-phospho-ATF2 antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • 384-well microplate

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions, JNK3 enzyme, and biotinylated ATF2 substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1-2 hours.

  • Stop the reaction by adding a solution containing EDTA.

  • Add the Eu-labeled anti-phospho-ATF2 antibody and SA-APC.

  • Incubate for 1 hour at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates kinase inhibition.

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Compound R-Group (from Suzuki Coupling) JNK3 IC50 (nM) p38α IC50 (nM) Selectivity (p38α/JNK3)
1a Phenyl500>10000>20
1b 4-Fluorophenyl250>10000>40
1c 4-Pyridyl100800080
1d 3-Thienyl150>10000>66

Note: The data in the table is hypothetical and for illustrative purposes only.

Application Note II: Development of GPCR Ligands

G-protein coupled receptors are a large family of transmembrane proteins that are involved in a vast array of physiological processes, making them attractive targets for drug discovery. The 1-(3-bromophenyl)piperidin-4-amine scaffold can be elaborated to generate ligands with high affinity and selectivity for specific GPCRs, such as dopamine and serotonin receptors.

Synthetic Strategy: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of amines at the 3-position of the phenyl ring. This is particularly useful for creating ligands that can interact with specific residues in the GPCR binding pocket.

A general workflow for the synthesis and evaluation of GPCR ligands from the 1-(3-bromophenyl)piperidin-4-amine scaffold is presented below:

G cluster_synthesis Synthesis cluster_screening Screening Cascade A 1-(3-Bromophenyl)piperidin-4-amine B Protection of 4-amino group (e.g., Boc) A->B C Buchwald-Hartwig Amination with R-NH2 B->C Pd catalyst, ligand, base D Deprotection C->D E Further derivatization at 4-amino position D->E F Primary Binding Assay (e.g., Dopamine D2 Receptor) E->F Compound Library G Functional Assay (e.g., cAMP, Calcium Flux) F->G H Selectivity Profiling (Receptor Panel) G->H I In vivo Behavioral Models H->I

Caption: Synthetic and screening workflow for GPCR ligand development.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of Boc-protected 1-(3-bromophenyl)piperidin-4-amine with a primary or secondary amine.

Materials:

  • tert-butyl (1-(3-bromophenyl)piperidin-4-yl)carbamate

  • Amine (1.2 equivalents)

  • Pd2(dba)3 (0.02 equivalents)

  • XPhos (0.04 equivalents)

  • NaOtBu (1.5 equivalents)

  • Toluene (anhydrous)

  • Nitrogen or Argon source

Procedure:

  • In an oven-dried Schlenk tube, add tert-butyl (1-(3-bromophenyl)piperidin-4-yl)carbamate, Pd2(dba)3, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add the anhydrous toluene, followed by the amine.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: Radioligand Binding Assay (Example: Dopamine D2 Receptor)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • [3H]-Spiperone (radioligand)

  • Binding buffer (e.g., Tris-HCl, MgCl2, EDTA, NaCl)

  • Test compounds dissolved in DMSO

  • Non-specific binding control (e.g., haloperidol)

  • 96-well filter plate

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the D2 receptor membranes, [3H]-Spiperone, and either the test compound, binding buffer (for total binding), or haloperidol (for non-specific binding).

  • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Harvest the membranes onto the filter plate using a cell harvester and wash with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds by fitting the data to a one-site competition binding equation.

Compound R-Group (from Buchwald-Hartwig) Dopamine D2 Ki (nM) Serotonin 5-HT2A Ki (nM) Selectivity (5-HT2A/D2)
2a -NH225015006
2b -NHCH31008008
2c -N(CH3)212010008.3
2d -NH-c-propyl5050010

Note: The data in the table is hypothetical and for illustrative purposes only.

Conclusion

The 1-(3-bromophenyl)piperidin-4-amine scaffold represents a highly valuable and versatile starting point for the discovery of novel small molecule therapeutics. The strategic placement of the bromine atom facilitates rapid and efficient diversification through robust and well-established cross-coupling methodologies. This enables the systematic exploration of structure-activity relationships, which is essential for the optimization of lead compounds targeting a wide range of biological targets, including kinases and GPCRs. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the exciting and challenging field of medicinal chemistry.

References

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. PubMed.
  • Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. PMC.
  • 1-(3-Bromophenyl)piperidin-4-amine. Appchem.
  • Analogues of Piperidine for Drug Design. Enamine.
  • Synthetic method of 1- (4-bromophenyl) piperidine.
  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed.
  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents.
  • potential therapeutic applications of N-(4-chlorophenyl)piperidin-4-amine analogs. Benchchem.
  • Pharmaceutical drugs covered by patent 5,229,382.
  • Preparation method of piperidine and derivatives thereof.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
  • 1-[(3-bromophenyl)methyl]piperidin-4-amine. PubChemLite.
  • N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.
  • US Patent No. 8829195.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.
  • N-(4-chlorophenyl)piperidin-4-amine: A Technical Guide to its Synthesis and Application as a Precursor for Novel Compounds. Benchchem.
  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. PubMed.
  • Synthesis and Biological Activity of 1,3-Oxazpine-4,7-Dione Derivatives. Journal of Chemical and Pharmaceutical Research.

Sources

Troubleshooting & Optimization

How to improve reaction yield in 1-(3-Bromophenyl)piperidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 1-(3-Bromophenyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and optimized protocols to enhance reaction yield and purity. As Senior Application Scientists, we have structured this guide to address the practical challenges encountered in the lab, grounding our advice in established chemical principles.

The primary synthetic route for this molecule is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (1-bromo-3-iodobenzene or 1,3-dibromobenzene) and 4-aminopiperidine.[1][2] This reaction is renowned for its functional group tolerance but requires careful optimization of multiple parameters to achieve high efficiency.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing a systematic approach to problem-solving.

Issue 1: Low or No Product Conversion

A common and frustrating issue is the failure of the reaction to proceed to completion or at all. This often points to a problem with the catalytic system or the reaction environment.

  • Possible Cause 1: Inactive Catalyst The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be reducing efficiently to the active form. The Pd(0) species is also highly sensitive to oxygen, and any exposure to air can lead to catalyst deactivation.[4]

    Solution:

    • Use a Pre-formed Pd(0) Source or a Palladacycle Precatalyst: Consider using Pd₂(dba)₃ or modern, air-stable palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts). These are designed to reliably generate the active LPd(0) species under the reaction conditions.[5]

    • Ensure Anaerobic Conditions: The reaction is highly sensitive to oxygen.[4] It is critical to thoroughly degas your solvent (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 30-60 minutes). Assemble your reaction under a positive pressure of an inert gas. A general protocol involves adding the solid reagents (catalyst, ligand, base) to the flask, sealing it, and then purging with an inert gas before adding the degassed solvent and liquid reagents via syringe.[6]

  • Possible Cause 2: Inappropriate Ligand Choice The ligand is not just a spectator; it is crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[1] A suboptimal ligand can lead to a stalled reaction.

    Solution:

    • Select a Suitable Ligand: For the coupling of a secondary cyclic amine like 4-aminopiperidine, bulky, electron-rich dialkylbiaryl phosphine ligands are generally effective. Good starting points for screening include XPhos , RuPhos , or BrettPhos .[3] For challenging couplings, more specialized ligands may be necessary.[3]

    • Verify Ligand Quality: Phosphine ligands can oxidize over time. Use fresh, high-quality ligands and store them under an inert atmosphere.

  • Possible Cause 3: Issues with Reagents or Solvents The purity of all components is paramount. Water, in particular, can interfere with the catalytic cycle.[4]

    Solution:

    • Use Anhydrous Solvents: Employ freshly dried, anhydrous, and degassed solvents. Toluene, 1,4-dioxane, and THF are commonly used.[5] While trace water can sometimes be beneficial by improving base solubility, excess water is detrimental.[7]

    • Check Base Quality: Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Use freshly opened bottles or material that has been stored properly in a desiccator. Grinding the base before use can increase its surface area and reactivity, especially in scale-up reactions.[5]

    • Purify Starting Materials: Ensure the 1-bromo-3-iodobenzene (or 1,3-dibromobenzene) and 4-aminopiperidine are pure. Impurities can sometimes act as catalyst poisons.[8]

Issue 2: Formation of Significant Side Products

The appearance of unexpected products complicates purification and lowers the yield of the desired 1-(3-Bromophenyl)piperidin-4-amine.

  • Possible Side Reaction 1: Hydrodehalogenation This is a common side reaction where the bromo group on the aryl halide is replaced by a hydrogen atom, yielding bromobenzene.[3][4]

    Causality & Solution:

    • Optimize the Base: This side reaction can be promoted by certain bases. Using a weaker or less sterically hindered base, such as K₃PO₄ or Cs₂CO₃, can sometimes mitigate this issue, although it may require higher reaction temperatures or longer reaction times.[4]

    • Lower the Reaction Temperature: Higher temperatures can favor side reactions. Once the reaction conditions are established, try running it at the lowest temperature that still provides a reasonable reaction rate (e.g., 80-100 °C).[5]

    • Screen Different Ligands: Some ligands are more prone to promoting hydrodehalogenation. Screening a different class of ligand may be beneficial.[4]

  • Possible Side Reaction 2: Homocoupling Dimerization of the aryl halide can occur, leading to the formation of biphenyl impurities.

    Causality & Solution:

    • Optimize Catalyst Loading: This side reaction can sometimes be favored at higher catalyst concentrations. Try reducing the catalyst loading (e.g., from 2 mol% down to 1 mol% or lower) once the reaction is proceeding cleanly.[3]

Issue 3: Difficulty in Product Purification

The product, 1-(3-Bromophenyl)piperidin-4-amine, contains a basic piperidine nitrogen and a primary amine, which can lead to challenges during workup and purification.

  • Problem: Product Streaking on Silica Gel Column The basic nature of the amine functionalities leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing significant tailing or even irreversible binding.[9]

    Solution:

    • Use a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide in the mobile phase will effectively compete for the acidic sites on the silica, resulting in sharper peaks and better separation.[9]

    • Deactivate the Silica Gel: Before loading your sample, flush the packed column with the mobile phase containing the basic modifier to "deactivate" the stationary phase.[9]

    • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral) or amine-functionalized silica gel.[9]

  • Problem: Low Recovery After Aqueous Workup During the workup, if you perform an acidic wash (e.g., with dilute HCl) to remove basic impurities, your product will form a water-soluble salt and be lost to the aqueous phase.

    Solution:

    • Avoid Acidic Washes: Unless you intend to extract the product as a salt, avoid washing the organic layer with acid. Perform washes with water and brine only.[6]

    • Back-Extraction: If an acidic wash is necessary, you can recover your product by basifying the acidic aqueous layer to a high pH (e.g., pH 12-14) with NaOH or KOH and then re-extracting it into an organic solvent like dichloromethane or ethyl acetate.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this reaction? A1: The synthesis proceeds via the Buchwald-Hartwig amination catalytic cycle. The key steps are: (1) Oxidative addition of the aryl bromide to the active Pd(0)L complex to form an arylpalladium(II) halide intermediate. (2) Coordination of the 4-aminopiperidine to the palladium center, followed by deprotonation by the base to form a palladium-amido complex. (3) Reductive elimination of the desired C-N bond, which releases the 1-(3-Bromophenyl)piperidin-4-amine product and regenerates the Pd(0) catalyst.[1]

dot

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reagents Reagents & Products Pd0 LPd(0) Active Catalyst OA_Complex Ar-Pd(II)-Br(L) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amine_Coord [Ar-Pd(II)(L)(H-Amine)]+ Br- OA_Complex->Amine_Coord Amine Coordination Amido_Complex Ar-Pd(II)(L)(Amine) Amido Complex Amine_Coord->Amido_Complex Deprotonation (+ Base, - H-Base+) Amido_Complex->Pd0 Reductive Elimination Product Product (Ar-Amine) Amido_Complex->Product ArBr 1-Bromo-3-iodobenzene (Ar-Br) ArBr->OA_Complex Amine 4-Aminopiperidine (Amine-H) Amine->Amine_Coord

Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.

Q2: Which base is best for this reaction? A2: The choice of base is critical.[11][12] Strong, non-nucleophilic bases are generally the most effective.[5]

  • Strong Bases (NaOtBu, KOtBu, LHMDS): These are the most common and typically give the fastest reaction rates and highest yields. Sodium tert-butoxide (NaOtBu) is an excellent first choice.[4][5]

  • Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): These are used when the starting materials contain base-sensitive functional groups (e.g., esters). They usually require higher temperatures and longer reaction times.[4] For this specific synthesis, a strong base is preferred unless other sensitive functionalities are present.

BasepKa (Conjugate Acid)Typical Use CaseReference
NaOtBu ~19General purpose, high reactivity[4][5]
K₃PO₄ ~12.3Substrates with base-sensitive functional groups[4]
Cs₂CO₃ ~10.3Mild conditions, good for base-sensitive substrates[5]

Q3: What is the optimal reaction temperature and time? A3: Most Buchwald-Hartwig aminations are run at elevated temperatures, typically between 80 °C and 110 °C .[5][13] A good starting point is 100 °C in toluene or dioxane. Reaction times can vary from a few hours to 24 hours. It is essential to monitor the reaction's progress by a suitable analytical technique, such as TLC, GC-MS, or LC-MS, to determine the optimal time and avoid potential product degradation from prolonged heating.[6]

Q4: How can I systematically optimize the reaction yield? A4: A Design of Experiments (DoE) approach is more efficient than a one-variable-at-a-time (OVAT) strategy.[14] However, for a quick optimization, a logical workflow can be followed.

dot

Troubleshooting_Workflow cluster_catalyst Catalyst System Check cluster_reagents Reagents & Conditions Check cluster_params Parameter Optimization start Low Yield Observed check_catalyst 1. Verify Catalyst System start->check_catalyst catalyst_activity Use fresh Pd precatalyst and phosphine ligand. check_catalyst->catalyst_activity Activity ligand_choice Screen alternative ligands (e.g., XPhos, RuPhos). check_catalyst->ligand_choice Suitability check_reagents 2. Check Reagents & Conditions solvent Use anhydrous, degassed solvent. check_reagents->solvent base Use fresh, high-quality base (e.g., NaOtBu). check_reagents->base atmosphere Ensure strict inert atmosphere. check_reagents->atmosphere optimize_params 3. Re-optimize Parameters temperature Increase temperature incrementally (e.g., 80°C -> 110°C). optimize_params->temperature concentration Adjust concentration (0.1 M to 0.5 M). optimize_params->concentration success High Yield Achieved catalyst_activity->check_reagents ligand_choice->check_reagents solvent->optimize_params base->optimize_params atmosphere->optimize_params temperature->success concentration->success

Caption: A systematic workflow for troubleshooting low reaction yield.

Optimized Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol provides a robust starting point for the synthesis. All glassware should be oven-dried before use.

  • Reaction Setup: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 equiv.), the phosphine ligand (if not using a precatalyst), and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk tube equipped with a magnetic stir bar.[3][6]

  • Add Reactants: Add 4-aminopiperidine (1.2 equiv.) and 1-bromo-3-iodobenzene (1.0 equiv.) to the tube.

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen (repeat this cycle three times).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.2 M with respect to the aryl halide) via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. After completion (typically 4-16 hours), cool the reaction mixture to room temperature.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]

Protocol 2: Product Purification by Column Chromatography

  • Prepare Slurry: Prepare a slurry of silica gel in the starting mobile phase (e.g., 95:5 dichloromethane:methanol + 1% triethylamine).

  • Pack and Equilibrate: Pack the column with the slurry and equilibrate with at least 2-3 column volumes of the mobile phase.

  • Load Sample: Dissolve the crude product from the workup in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., from 5% to 15% methanol), ensuring the mobile phase always contains 1% triethylamine to prevent tailing.[9]

  • Isolate Product: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield 1-(3-Bromophenyl)piperidin-4-amine.

References

Sources

Troubleshooting solubility issues of 1-(3-Bromophenyl)piperidin-4-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific thermodynamic and kinetic solubility challenges associated with 1-(3-Bromophenyl)piperidin-4-amine .

This compound presents a classic "brick dust/grease" paradox in drug development. It contains a highly lipophilic, bulky 3-bromophenyl group paired with a basic primary amine. Navigating its behavior in aqueous media requires a fundamental understanding of physical chemistry. This guide will help you diagnose precipitation issues, optimize your buffers, and ensure reliable, reproducible assay results.

Section 1: Mechanistic FAQs (Understanding the Molecule)

Q1: Why does 1-(3-Bromophenyl)piperidin-4-amine precipitate in standard physiological buffers (e.g., PBS at pH 7.4)? A1: The solubility of this compound is heavily dictated by its ionization state and lipophilicity. The piperidin-4-amine moiety contains a primary amine, which is basic. At a physiological pH of 7.4, a significant fraction of the compound may remain unprotonated (the free base form). Without the hydration energy provided by a charged ammonium cation, the highly hydrophobic 3-bromophenyl group drives the molecule out of the aqueous phase, leading to thermodynamic precipitation[1].

Q2: My compound forms a cloudy suspension immediately upon adding the DMSO stock to my assay buffer. What is happening? A2: You are observing "solvent shock," a kinetic precipitation phenomenon. When a high-concentration DMSO stock is rapidly introduced to an aqueous buffer, the DMSO diffuses into the bulk water much faster than the lipophilic compound can solvate. This creates localized zones of extreme supersaturation, causing the compound to rapidly nucleate into nanoparticles[2]. These nanoparticles can interfere with optical readouts and cause false negatives or false positives in biological assays[3].

Section 2: Troubleshooting DMSO Stock Dilution

Q3: How can I prevent "solvent shock" and kinetic precipitation during assay preparation? A3: The solution is to alter the kinetics of mixing using a "Reverse Dilution" technique. Instead of adding a large volume of aqueous buffer to a small volume of DMSO stock, you must add the DMSO stock dropwise into a larger, rapidly mixing volume of buffer[3]. This ensures the DMSO is instantly dispersed, preventing localized supersaturation and keeping the compound below its critical nucleation concentration[2].

Q4: Could the age or storage condition of my DMSO stock be causing the precipitation? A4: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs atmospheric moisture[3]. Every time a stock vial is opened, water is introduced. Water drastically reduces the solvating power of DMSO for hydrophobic compounds like the bromophenyl derivative. If your stock is old or frequently accessed, the compound may already be on the verge of precipitating before you even add it to the buffer[4]. Always use fresh, anhydrous DMSO and store stocks in single-use aliquots.

TroubleshootingTree Start Compound Precipitates in Aqueous Buffer Q1 Is buffer pH > 7.0? Start->Q1 A1_Yes Lower pH to 5.5-6.5 to protonate amine Q1->A1_Yes Yes Q2 Is DMSO stock old or frequently opened? Q1->Q2 No A2_Yes Use fresh anhydrous DMSO (Avoid water absorption) Q2->A2_Yes Yes Q3 Did you add buffer directly to DMSO? Q2->Q3 No A3_Yes Use Reverse Dilution (Add DMSO to buffer) Q3->A3_Yes Yes Q4 Still precipitating? Q3->Q4 No A4_Yes Add Co-solvents (PEG400) or Cyclodextrins Q4->A4_Yes Yes

Logical troubleshooting decision tree for resolving solubility issues.

Section 3: Formulation & Buffer Optimization

Q5: If reverse dilution fails, how can I modify my buffer to keep the compound in solution? A5: If kinetic mixing does not solve the issue, you must alter the thermodynamic solubility limit of the system. We recommend three field-proven strategies:

  • pH Modification: Lowering the buffer pH to 5.5–6.5 ensures complete protonation of the primary amine, converting the compound into a highly soluble cationic salt[4].

  • Co-solvents: The addition of water-miscible organic solvents, such as PEG 400, reduces the dielectric constant of the aqueous mixture, accommodating the lipophilic bromophenyl group[5].

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) acts as a molecular "cage," encapsulating the hydrophobic 3-bromophenyl ring while exposing a hydrophilic exterior to the bulk water[5].

Quantitative Data: Solubility Enhancement Strategies
StrategyMechanism of ActionRecommended ConcentrationAssay Compatibility
pH Modification Protonates the primary amine to form a soluble cation[4].pH 5.5 - 6.5Verify cell/enzyme tolerance to mildly acidic conditions.
Co-solvents (PEG 400) Lowers the dielectric constant of the aqueous mixture[5].2% - 10% (v/v)Well-tolerated in biochemical assays; limit in cell culture.
Cyclodextrins (HP-β-CD) Forms a host-guest inclusion complex with the bromophenyl group[5].5 - 20 mMExcellent for in vitro and in vivo models; minimal toxicity.
Reverse Dilution Prevents localized solvent shock and nanoparticle nucleation[2][3].< 1% final DMSOUniversal standard for all aqueous assay preparations.

Section 4: Validated Experimental Protocols

Protocol A: Reverse Dilution Method for Assay Preparation

Causality Note: This protocol minimizes solvent shock by controlling the diffusion gradient between DMSO and water, preventing the compound from reaching its critical nucleation concentration.

  • Prepare Stock: Dissolve 1-(3-Bromophenyl)piperidin-4-amine in 100% anhydrous DMSO to create a 10 mM stock. Store in a desiccator to prevent moisture absorption.

  • Aliquot Buffer: Dispense the required volume of your final aqueous buffer (e.g., PBS) into a sterile tube.

  • Initiate Mixing: Place the buffer tube on a vortex mixer at a low-to-medium speed. Self-Validation: Ensure a visible vortex is formed without introducing excessive air bubbles, which can denature proteins in your assay.

  • Reverse Addition: While the buffer is actively mixing, use a micropipette to add the DMSO stock dropwise directly into the center of the vortex. Do not let the DMSO touch the plastic walls, as lipophilic compounds can non-specifically bind to the tube.

  • Validation Check: Hold the tube against a dark background and shine a light through it. The absence of cloudiness or Tyndall scattering confirms a successful, precipitate-free dilution.

ReverseDilution S1 1. Prepare Anhydrous DMSO Stock S4 4. Reverse Dilution: Dropwise DMSO Addition S1->S4 S2 2. Aliquot Aqueous Buffer (e.g., PBS) S3 3. Initiate Gentle Vortexing (Room Temp) S2->S3 S3->S4 S5 5. Clear Working Solution (<1% Final DMSO) S4->S5

Workflow for Reverse Dilution to prevent solvent shock and precipitation.

Protocol B: HP-β-CD Inclusion Complex Formulation

Causality Note: Encapsulating the bromophenyl group in a cyclodextrin cavity bypasses the need for harsh pH changes or high organic solvent concentrations, making it ideal for sensitive cell-based assays.

  • Prepare Cyclodextrin Buffer: Dissolve HP-β-CD in your target aqueous buffer to a final concentration of 10 mM. Stir until the solution is completely clear.

  • Compound Addition: Add the 1-(3-Bromophenyl)piperidin-4-amine (either as a dry powder or a minimal volume of DMSO stock) directly to the HP-β-CD buffer.

  • Complexation: Incubate the mixture on a thermomixer at 37°C for 2 hours with continuous agitation (800 rpm). The heat and kinetic energy drive the thermodynamic inclusion of the bromophenyl group into the hydrophobic cyclodextrin cavity.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Validation Check: Measure the concentration of the filtrate via HPLC or UV-Vis spectroscopy to confirm the final soluble concentration of the compound before proceeding to your assay. Always run a vehicle control (HP-β-CD without compound) in your downstream assay.

References

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers - Strathclyde University.[Link]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs - Pharma Focus Asia.[Link]

  • CHAPTER 2: Tactics to Improve Solubility - The Royal Society of Chemistry.[Link]

Sources

Technical Support Center: Optimizing Column Chromatography for 1-(3-Bromophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of 1-(3-Bromophenyl)piperidin-4-amine. Moving beyond generic protocols, this document explains the chemical principles governing the separation process, offering a structured approach to methodology development and robust troubleshooting strategies.

Section 1: Understanding the Core Purification Challenge

The primary obstacle in purifying 1-(3-Bromophenyl)piperidin-4-amine via standard silica gel chromatography stems from its fundamental chemical nature. The molecule possesses two basic nitrogen centers: a tertiary amine within the piperidine ring and a primary amine at the 4-position. These basic sites readily interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong acid-base interaction leads to several common purification issues:

  • Peak Tailing: The compound does not elute in a sharp, symmetrical band, but rather "tails" or "streaks" down the column, leading to broad fractions and poor separation.

  • Irreversible Adsorption: In severe cases, the compound can bind so strongly to the silica that it fails to elute, resulting in significant yield loss.[1]

  • Inconsistent Elution: The retention time can be unpredictable, making it difficult to reproduce purification results.

The diagram below illustrates this problematic interaction.

cluster_problem The Problem: Strong Acid-Base Interaction Compound 1-(3-Bromophenyl)piperidin-4-amine (Basic Nitrogens) Result Strong Adsorption Leads to Peak Tailing & Poor Yield Compound->Result Protonation & Ionic Interaction Silica Silica Gel Surface (Acidic Silanol Groups, Si-OH) Silica->Result

Caption: Decision-making workflow for purification optimization.

Essential First Step: Thin-Layer Chromatography (TLC) Analysis

Before attempting a large-scale column, you must optimize the separation conditions using TLC. This small-scale experiment will save significant time and resources.

Protocol: TLC Solvent System Screening

  • Prepare Samples: Dissolve a small amount of your crude 1-(3-Bromophenyl)piperidin-4-amine in a suitable solvent like dichloromethane or methanol.

  • Spot Plates: Spot the solution onto at least two separate silica gel TLC plates.

  • Develop Plates:

    • Plate A (No Modifier): Develop in a solvent system such as 80:20 Dichloromethane/Methanol.

    • Plate B (With Modifier): Develop in the same solvent system but with 0.5-1% triethylamine (TEA) added. [1][2]4. Visualize: Check the plates under a UV lamp and/or stain with a suitable reagent (e.g., ninhydrin or potassium permanganate) to visualize all spots.

  • Analyze: Compare the two plates. You will likely observe significant tailing on Plate A, which should be greatly reduced or eliminated on Plate B. The ideal solvent system will give your target compound an Rf value between 0.2 and 0.3, with clear separation from major impurities. [1]

    Common Solvent Systems to Test (with 1% TEA) Polarity Typical Use Case
    Hexane / Ethyl Acetate (e.g., 1:1 to 1:4) Low to Medium Good starting point for less polar impurities.
    Dichloromethane / Methanol (e.g., 99:1 to 90:10) Medium to High Highly effective for many amine purifications.

    | Ethyl Acetate / Methanol (e.g., 98:2 to 90:10) | Medium to High | An alternative to chlorinated solvents. |

Section 3: Troubleshooting Guide (Question & Answer Format)

This section directly addresses common problems encountered during the purification process.

Q1: My compound is streaking badly on the TLC plate and I get very broad, overlapping peaks from my column. What is happening and how do I fix it?

A1: This is the classic sign of strong acid-base interaction between your basic amine and the acidic silica gel. [1]The silanol groups on the silica surface are protonating your compound, causing it to bind too strongly.

  • Immediate Solution: Add a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.1% to 2% (v/v) is the most common and effective solution. [1]The TEA acts as a competitive base, neutralizing the acidic sites on the silica and allowing your compound to elute cleanly. An alternative is to use a small percentage of 7N ammonia in methanol as part of your mobile phase. [1]* Advanced Solution: If mobile phase modifiers are insufficient or undesirable (e.g., difficult to remove during solvent evaporation), switch your stationary phase.

    • Amine-functionalized silica: This is an excellent choice as the surface is basic, inherently preventing the problematic interaction and often providing sharp peaks without any mobile phase additives. [3][4][5] * Basic or Neutral Alumina: Alumina is a good alternative to silica for purifying basic compounds. [1] Q2: I've added triethylamine (TEA), and the peak shape has improved, but my compound is still co-eluting with a key impurity. What are my next steps?

A2: This is a selectivity issue. While TEA solves the peak shape problem, it doesn't guarantee separation between compounds of similar polarity.

  • Optimize Solvent System: Your current solvent system may not be optimal. Try changing the solvent components entirely to alter the selectivity. For example, if you are using a Hexane/Ethyl Acetate system, switch to a Dichloromethane/Methanol gradient. The different solvent properties can change the elution order and improve separation.

  • Try a Different Stationary Phase: An amine-functionalized column offers a different surface chemistry compared to TEA-treated silica. [3]This change in the stationary phase can significantly alter selectivity and may resolve the co-elution issue.

  • Reduce Column Loading: Overloading the column is a common cause of poor separation. [6]As a general rule, the mass of your crude sample should not exceed 1-2% of the mass of the silica gel for difficult separations.

Q3: My compound is not very soluble in my starting mobile phase (e.g., 10% Ethyl Acetate in Hexane). How can I load it onto the column without it precipitating?

A3: This is a common problem when a low-polarity starting eluent is required for good separation. The solution is to use a technique called dry loading . [1][7]1. Dissolve your crude product completely in a strong, volatile solvent in which it is highly soluble (e.g., Dichloromethane, Methanol, or Acetone). 2. Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution to form a slurry. 3. Thoroughly evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. This is your crude product adsorbed onto silica. 4. Carefully layer this powder on top of your packed column bed. This technique introduces the sample in a concentrated band, often leading to sharper peaks and better resolution. [1] Q4: Can I use reversed-phase chromatography for this compound?

A4: Yes, reversed-phase (e.g., C18 silica) chromatography can be an effective alternative, particularly for closely related impurities that are difficult to separate by normal phase. For basic amines, it is best to use a mobile phase with a high pH to keep the amine in its neutral, free-base form. [4]This increases its hydrophobicity and retention on the C18 column. A mobile phase of acetonitrile/water with a basic modifier like 0.1% TEA or ammonium hydroxide is a good starting point. [4]

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the single best stationary phase for purifying 1-(3-Bromophenyl)piperidin-4-amine?

A1: While standard silica gel is often used successfully with a basic modifier, an amine-functionalized silica column is frequently the most robust and reproducible choice for purifying basic compounds like this one. [3][5]It often provides superior peak shape without the need for mobile phase additives, which simplifies the post-purification workup. [8] Q2: How much triethylamine (TEA) is optimal, and does it matter when I add it?

A2: A concentration of 0.5-1% (v/v) TEA is a standard and effective starting point. [1]It is crucial that the TEA is present in all of your mobile phases, from the initial low-polarity solvent used to pack the column to the final high-polarity eluent. You should also pre-equilibrate the column with the starting mobile phase containing TEA before loading your sample to ensure the entire silica bed is neutralized.

Q3: What is the best way to pack a flash chromatography column?

A3: Slurry packing is the most common and reliable method.

  • Prepare a slurry of your silica gel in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane + 1% TEA). The consistency should be like a thin milkshake, not a thick paste.

  • Pour the slurry into your column in a single, continuous motion.

  • Use a gentle stream of air or pump pressure to help the silica settle into a uniform, compact bed. Ensure there are no cracks or air bubbles.

  • Drain the excess solvent until the solvent level is just at the top of the silica bed before loading your sample.

Q4: How can I tell if my collected fractions are pure?

A4: The most common method is to analyze the collected fractions by TLC. Spot every second or third fraction on a single TLC plate, along with a spot of your starting crude material. Develop the plate in your optimized eluent system. Fractions that show a single spot at the correct Rf, with no visible impurities, can be considered pure. These pure fractions should then be combined for solvent evaporation.

References

  • 1-(3-Bromophenyl)piperidin-4-one CAS 1016769-81-5. (n.d.). Biosynce. [Link]

  • When should amine-bonded columns be used for purification?. (2023, September 26). Biotage. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). Biotage. [Link]

  • Nishida, A., et al. (2001). Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. The Journal of Organic Chemistry, 66(2), 755-763. [Link]

  • Process for the purification of aromatic amines. (2009, March 12).
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2021). PMC. [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014, December 22). ResearchGate. [Link]

  • 1-(3-Bromophenyl)piperidin-4-amine. (n.d.). Appchem. [Link]

  • 1-(3-Bromophenyl)piperidin-4-amine. (n.d.). Appchem. [Link]

  • 1-(3-bromophenyl)piperidin-4-one — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • 1-[(3-bromophenyl)methyl]piperidin-4-amine — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol. (n.d.). PubChem. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • 1-[(3-bromophenyl)methyl]piperidin-4-amine. (n.d.). PubChemLite. [Link]

  • 4-[2-(aminomethyl)piperidine-1-carbonyl]-1-(3-bromophenyl)pyrrolidin-2-one. (n.d.). Molport. [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18). Master Organic Chemistry. [Link]

  • Supporting Information. (2024). Royal Society of Chemistry. [Link]

  • RediSep amine functionalized column. (2012, November 8). Teledyne ISCO. [Link]

  • PIPERIDINE. (n.d.). Ataman Kimya. [Link]

  • Piperidine. (n.d.). Wikipedia. [Link]

  • Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. (2011). Arkivoc. [Link]

  • pKa values bases. (n.d.). Chair of Analytical Chemistry. [Link]

Sources

Technical Support Center: Stabilization and Storage of 1-(3-Bromophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I approach chemical storage not as a passive task, but as an active defense against thermodynamic decay. 1-(3-Bromophenyl)piperidin-4-amine is a highly valuable but chemically vulnerable intermediate. To maintain its structural integrity and ensure reproducibility in your assays, we must systematically neutralize its degradation pathways.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and self-validating storage protocol.

Mechanistic Vulnerability Profile

To prevent degradation, we must first understand the causality behind it. 1-(3-Bromophenyl)piperidin-4-amine possesses three distinct reactive sites that dictate its storage requirements:

  • The C4 Primary Amine: This functional group is highly nucleophilic. Upon exposure to atmospheric carbon dioxide, it undergoes a nucleophilic attack on the carbon atom of CO₂, forming carbamic acid, which subsequently deprotonates to produce an insoluble carbamate ion[1]. Furthermore, primary amines are susceptible to free-radical oxidative degradation (proceeding via initiation, propagation, and termination steps) when exposed to oxygen, forming hydroxylamines and oximes[2].

  • The N1 Tertiary Piperidine Nitrogen: While sterically hindered, prolonged exposure to oxidative stress or trace peroxides in solvents can lead to N-oxide formation[3].

  • The 3-Bromophenyl Moiety: Aryl bromides are sensitive to UV/Vis light. Photon absorption can induce homolytic cleavage of the C-Br bond, generating reactive aryl radicals that trigger downstream polymerization or debromination.

Degradation Main 1-(3-Bromophenyl) piperidin-4-amine O2 Atmospheric O2 (Oxidation) Main->O2 CO2 Atmospheric CO2 (Carbamate Formation) Main->CO2 UV UV/Vis Light (Photodegradation) Main->UV Deg1 Primary Amine Oxidation (Hydroxylamines/Oximes) O2->Deg1 Deg2 Ammonium Carbamate Precipitation CO2->Deg2 Deg3 C-Br Bond Cleavage (Aryl Radicals) UV->Deg3

Mechanistic degradation pathways of 1-(3-Bromophenyl)piperidin-4-amine.

Diagnostic Troubleshooting Guide (FAQs)

Q: Why did my 1-(3-Bromophenyl)piperidin-4-amine powder turn into a sticky, yellow residue after a month on the bench? A: This is the classic hallmark of oxidative degradation compounded by hygroscopic moisture absorption. The primary amine undergoes a free-radical chain mechanism when exposed to atmospheric oxygen[2]. This process forms hydroxylamines, which are often highly colored[3]. Moisture accelerates this by increasing molecular mobility and facilitating hydrolysis.

Q: I am seeing insoluble white particulates when I try to dissolve the stored powder in anhydrous dichloromethane. What is this? A: You are observing ammonium carbamate precipitation. Because primary amines are highly nucleophilic, they spontaneously react with atmospheric CO₂[1]. This forms a zwitterionic intermediate that resolves into an insoluble carbamate salt[4]. To fix this, you must store the neat compound under an inert argon blanket.

Q: My LC-MS analysis of a stored batch shows a new impurity peak with a mass of M-79. What caused this? A: This mass loss corresponds to the exact mass of a bromine atom, indicating photolytic debromination. The C-Br bond on the 3-bromophenyl ring was likely cleaved due to exposure to ambient laboratory fluorescent or UV light. Always store this compound in amber glass.

Quantitative Stability Data

To highlight the critical importance of proper storage, the table below summarizes the expected shelf life and primary degradation mechanisms of 1-(3-Bromophenyl)piperidin-4-amine under various conditions.

Storage ConditionAtmosphereContainerTemp (°C)Est. Shelf LifePrimary Degradation Mechanism
Ambient BenchtopAir (O₂/CO₂)Clear Glass20< 1 WeekCarbamate formation, Photodegradation
Standard FridgeAir (O₂/CO₂)Clear Glass41-2 MonthsCarbamate formation, Slow oxidation
Standard FreezerAir (O₂/CO₂)Amber Glass-206 MonthsSlow oxidation
Optimal Protocol Argon Amber + PTFE -20 > 2 Years None detected

The Self-Validating Storage Protocol

To guarantee the integrity of your compound, do not simply place it in a freezer. Follow this self-validating, step-by-step methodology designed to eliminate O₂, CO₂, moisture, and light.

Workflow Step1 1. Lyophilization (Remove Moisture) Step2 2. Aliquoting (Amber Glass) Step1->Step2 Step3 3. Argon Purge (Displace O2/CO2) Step2->Step3 Step4 4. Hermetic Seal (PTFE Septum) Step3->Step4 Step5 5. Cold Storage (-20°C, Desiccated) Step4->Step5

Step-by-step optimal storage workflow to prevent amine degradation.

Step-by-Step Methodology:
  • Vacuum Desiccation (Moisture Removal):

    • Action: Transfer the batch into a pre-weighed round-bottom flask. Apply high vacuum (< 0.1 Torr) for 12-24 hours at room temperature.

    • Validation: Weigh the flask periodically. The system is validated when the compound achieves a constant mass, confirming the complete removal of hygroscopic water.

  • Amber Glass Aliquoting (Light Protection):

    • Action: In a low-humidity environment, transfer 50-100 mg aliquots into 2 mL amber glass vials.

    • Causality: Dividing the batch prevents repeated freeze-thaw cycles and condensation events on the bulk powder. Amber glass physically blocks UV/Vis wavelengths, preventing C-Br cleavage.

  • Argon Displacement (O₂/CO₂ Removal):

    • Action: Insert an argon gas line (fitted with a 0.22 µm sterile filter) into the vial. Purge with a gentle stream of Argon for 30-60 seconds.

    • Causality: Argon is denser than both nitrogen and air. It sinks to the bottom of the vial, effectively blanketing the solid and displacing the reactive oxygen[2] and carbon dioxide[1] that cause oxidation and carbamate precipitation.

  • Hermetic Sealing:

    • Action: Immediately cap the vial using a PTFE-lined silicone septum cap. Wrap the cap boundary tightly with Parafilm.

    • Causality: PTFE is chemically inert and prevents plasticizer leaching, while the silicone backing provides a hermetic seal against atmospheric gas re-entry.

  • Desiccated Cold Storage:

    • Action: Place the sealed vials into a secondary container filled with indicating silica gel (blue to pink). Store this container in a -20°C freezer.

    • Validation: The indicating silica gel acts as a self-validating environmental monitor. If the gel remains blue, the micro-environment is successfully devoid of moisture.

Sources

Technical Support Center: Mitigating Debromination Side Reactions with 1-(3-Bromophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals working with 1-(3-bromophenyl)piperidin-4-amine in cross-coupling reactions. Our goal is to provide in-depth, field-proven insights to help you troubleshoot and minimize the common side reaction of debromination (hydrodehalogenation), thereby maximizing the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What exactly is debromination in the context of my reaction?

Debromination, also known as hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling methodologies like Suzuki, Heck, and Buchwald-Hartwig aminations.[1][2] In this undesired pathway, the bromine atom on your starting material, 1-(3-bromophenyl)piperidin-4-amine, is replaced by a hydrogen atom. This leads to the formation of the byproduct 1-phenylpiperidin-4-amine, which reduces your overall yield and can co-elute with your desired product, complicating purification.

Q2: Why is my specific substrate, 1-(3-bromophenyl)piperidin-4-amine, prone to this side reaction?

Several factors inherent to the structure and reaction environment contribute to its susceptibility:

  • Aryl Bromide Reactivity: The C(sp²)-Br bond is the reactive site for the initial oxidative addition step with the palladium catalyst.[3][4] While necessary for the reaction, this activated state is also the entry point for the debromination pathway.

  • Presence of a Secondary Amine: The piperidine nitrogen and the primary amine at the 4-position can influence the electronic environment. More importantly, amines and other reagents in the mixture can inadvertently serve as sources of hydride ions or promote the formation of palladium hydride species, which are the direct cause of reductive debromination.[4]

  • Reaction Conditions: As with any cross-coupling reaction, factors like temperature, base strength, and the choice of ligand play a critical role in dictating the dominant reaction pathway.[1][5] High temperatures and strong bases, for instance, can accelerate the rate of debromination.[1][2]

Q3: What is the mechanistic origin of the debromination side reaction?

The debromination pathway is a parasitic cycle that diverts the active catalyst from the desired productive cycle. After the crucial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate can follow one of two paths.

  • Productive Pathway: The intermediate reacts with the intended coupling partner (e.g., an amine in a Buchwald-Hartwig reaction or a boronic acid in a Suzuki coupling) followed by reductive elimination to form the desired product.[6][7][8]

  • Debromination Pathway: The Ar-Pd(II)-Br intermediate captures a hydride (H⁻) from a source in the reaction mixture (e.g., solvent, base, or amine). This forms an Aryl-Pd(II)-Hydride species. This intermediate then rapidly undergoes reductive elimination to release the debrominated byproduct (Ar-H) and regenerate the Pd(0) catalyst, which can re-enter either cycle.[4]

Below is a diagram illustrating this mechanistic divergence.

Caption: Divergence of the catalytic cycle leading to either the desired product or the debrominated byproduct.

Troubleshooting Guide

Primary Issue: Significant formation of 1-phenylpiperidin-4-amine (debrominated byproduct) is observed.

Use the following table to diagnose the probable cause and implement the recommended solutions. It is often a combination of factors, so systematic optimization is key.

Observation / Probable Cause Scientific Rationale Recommended Solution
1. Reaction temperature is too high (e.g., >110 °C). Higher temperatures can increase the rate of side reactions, including the formation of palladium hydride species and subsequent reductive elimination.[1]Action: Decrease the reaction temperature in 10-20 °C increments. Monitor the reaction over a longer period to compensate for the slower rate of the desired coupling.
2. A strong base (e.g., NaOtBu, KOtBu) is being used. Strong alkoxide bases can not only promote the desired reaction but also act as hydride sources or facilitate pathways that generate hydride intermediates, leading to increased hydrodehalogenation.[2]Action: Screen a panel of weaker inorganic bases. Good starting points are cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1] These are less prone to generating hydride species.
3. The Palladium/Ligand system is not optimal. The ligand's steric and electronic properties are crucial.[4] Highly electron-rich and bulky ligands can sometimes favor the reductive elimination of Ar-H.[1] Conversely, an inefficient ligand may slow the desired C-N coupling, giving the debromination pathway more time to occur.[2]Action: If using a very electron-rich ligand, consider switching to one that is slightly less donating. Alternatively, screening bulky biarylphosphine ligands like RuPhos or XPhos is recommended, as they can accelerate the desired reductive elimination, outcompeting the side reaction.[5][9]
4. Presence of protic impurities (e.g., water, alcohols). Water and other protic species can be sources of protons that facilitate the formation of palladium hydrides, the key culprits in debromination.[2]Action: Use rigorously anhydrous and degassed solvents (e.g., toluene, dioxane, THF).[1] Ensure all reagents, including the amine and base, are dry. Run the reaction under a strictly inert atmosphere (Argon or Nitrogen).
5. Reaction time is excessively long. Once the limiting reagent is consumed, prolonged exposure of the product and catalyst to reaction conditions can lead to side reactions and degradation.Action: Monitor the reaction closely by TLC, GC-MS, or LC-MS. Quench the reaction as soon as the starting material is fully consumed.

Optimized Experimental Protocols

Trustworthy results come from systematic validation. The following protocol provides a framework for efficiently screening reaction parameters to identify the optimal conditions for your specific coupling partner.

Protocol 1: Parallel Screening of Base and Ligand to Minimize Debromination

This protocol uses a 24-well plate or parallel synthesis tubes to test multiple conditions simultaneously.

1. Preparation of Stock Solutions:

  • Substrate Stock: Prepare a 0.2 M solution of 1-(3-bromophenyl)piperidin-4-amine in anhydrous dioxane.
  • Coupling Partner Stock: Prepare a 0.24 M solution of your coupling partner (e.g., the amine for a Buchwald-Hartwig reaction) in anhydrous dioxane.
  • Catalyst/Ligand Stock: Prepare separate 0.01 M solutions of your desired palladium precatalysts (e.g., Pd₂(dba)₃ with different ligands, or pre-formed G3 precatalysts) in anhydrous dioxane.

2. Array Setup:

  • To each reaction vial/well, add the appropriate solid base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (0.3 mmol, 1.5 eq).
  • Add 500 µL (0.1 mmol, 1.0 eq) of the Substrate Stock solution to each vial.
  • Add 500 µL (0.12 mmol, 1.2 eq) of the Coupling Partner Stock solution.
  • Add 200 µL (0.002 mmol, 2 mol%) of the desired Catalyst/Ligand Stock solution.
  • Seal the vials/plate under an inert atmosphere (Argon).

3. Reaction and Analysis:

  • Place the array on a pre-heated block at your desired screening temperature (e.g., 80 °C, 100 °C).
  • After a set time (e.g., 4 hours), take a small aliquot from each well for LC-MS analysis.
  • Quantify the ratio of Desired Product to Debrominated Byproduct by analyzing the peak areas.
Sample Data Presentation

Your results can be summarized in a table for easy comparison, allowing for a data-driven decision on the best conditions.

Run Ligand Base Temp (°C) Product : Byproduct Ratio
1RuPhosNaOtBu10075 : 25
2RuPhosK₃PO₄10092 : 8
3RuPhosCs₂CO₃10095 : 5
4XPhosNaOtBu10078 : 22
5XPhosK₃PO₄10094 : 6
6XPhosCs₂CO₃10098 : 2
7XPhosCs₂CO₃8090 : 10 (slower conversion)

Data are hypothetical and for illustrative purposes only.

Troubleshooting Workflow

If you encounter high levels of debromination, follow this logical workflow to systematically address the problem.

Caption: A step-by-step workflow for troubleshooting and optimizing your reaction conditions.

References

  • Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem.
  • How to avoid debromination in reactions with 5-Chloro-2,3-dibromoaniline. BenchChem.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach.
  • How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos. BenchChem.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry Europe.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound.

Sources

Technical Support Center: Troubleshooting 1-(3-Bromophenyl)piperidin-4-amine Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for 1-(3-Bromophenyl)piperidin-4-amine . This bifunctional building block presents unique chemoselective and steric challenges. It contains both an electrophilic meta-aryl bromide and a nucleophilic primary amine situated on a bulky, conformationally flexible piperidine ring.

This guide provides diagnostic workflows, self-validating protocols, and mechanistic causality to help you overcome steric hindrance and prevent unwanted polymerization during cross-coupling.

Diagnostic Triage & Chemoselectivity Strategy

When working with this molecule, your first decision dictates the entire synthetic route. Because the molecule contains both a coupling electrophile (Br) and a nucleophile (NH2), exposing the unprotected molecule to Palladium and heat will result in rapid intermolecular oligomerization.

Chemoselectivity Substrate 1-(3-Bromophenyl)piperidin-4-amine (Bifunctional Substrate) PathA Unprotected Amine + Pd Catalyst + Heat Substrate->PathA PathB Target: C-C Bond (Protect Amine First) Substrate->PathB PathC Target: C-N Bond (Kinetic Control) Substrate->PathC Polymer Oligomerization / Polymerization (Intermolecular C-N Coupling) PathA->Polymer Suzuki Suzuki Coupling at 3-Bromo (XPhos Pd G3) PathB->Suzuki SelectiveCN Selective N-Arylation (BrettPhos Pd G3 + Reactive Ar-I) PathC->SelectiveCN

Chemoselectivity pathways: Mitigating polymerization in bifunctional coupling.

Module A: Overcoming Steric Hindrance in C-C Coupling (Suzuki-Miyaura)

The Causality of Steric Hindrance

To functionalize the 3-bromo position, the 4-amine must be protected to prevent catalyst poisoning and polymerization[RSC Adv.][1]. However, the bulky, Boc-protected piperidine ring at the meta-position creates a steric sweep-volume that hinders the oxidative addition of standard Palladium catalysts.

To overcome this, we utilize XPhos , a highly active dialkylbiarylphosphine ligand. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the sterically hindered C-Br bond, while the bulky triisopropylphenyl group prevents the formation of inactive Pd dimers and facilitates rapid reductive elimination[NIH][2].

Quantitative Ligand Selection Data

Table 1: Catalyst performance for Suzuki coupling of Boc-protected 1-(3-Bromophenyl)piperidin-4-amine.

Ligand / Catalyst SystemOxidative Addition RateSteric ToleranceExpected YieldPrimary Failure Mode
XPhos Pd G3 Very FastExcellent85 - 95% Protodeboronation (if wet)
SPhos Pd G3 FastGood70 - 80%Incomplete conversion
Pd(dppf)Cl₂ SlowModerate< 40%Catalyst degradation
Pd(PPh₃)₄ Very SlowPoor< 10%Pd-black precipitation
Self-Validating Protocol: Suzuki-Miyaura Coupling

Step 1: Amine Protection

  • Dissolve 1-(3-Bromophenyl)piperidin-4-amine (1.0 eq) in DCM. Add Et₃N (1.5 eq) and Boc₂O (1.1 eq). Stir at RT for 2 hours.

  • Validation Checkpoint: Perform a Ninhydrin stain on TLC. The starting material will stain purple; the product will not stain. LC-MS must show a mass shift to m/z 355/357 [M+H]⁺.

Step 2: XPhos-Mediated Cross-Coupling

  • In a dried Schlenk tube, combine the Boc-protected bromide (1.0 eq), Arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Add XPhos Pd G3 (2-5 mol%).

  • Evacuate and backfill with N₂ (3 cycles). Add degassed 1,4-Dioxane/H₂O (4:1, 0.2 M).

  • Heat to 80°C for 4 hours.

  • Validation Checkpoint: The reaction mixture should remain a clear yellow/orange. If it turns jet-black within 10 minutes, oxygen has entered the system or the Boc-protection failed, leading to Pd-black formation. LC-MS should show complete consumption of m/z 355/357.

Module B: Overcoming Steric Hindrance in C-N Coupling (Buchwald-Hartwig)

The Causality of Steric Hindrance

If your goal is to N-arylate the 4-amine, you face two massive hurdles:

  • Steric Bulk: The primary amine is attached to a secondary carbon within a bulky 6-membered chair conformation.

  • Chemoselectivity: Heating this molecule with Pd will cause the internal 3-bromo group to react.

The Solution: Use BrettPhos Pd G3 combined with a highly reactive exogenous electrophile (like an Aryl Iodide) under kinetic control (room temperature to 40°C). BrettPhos is explicitly designed for the monoarylation of primary amines[LibreTexts][3]. The methoxy group on the BrettPhos ligand stabilizes the Pd-center, while its extreme steric bulk forces reductive elimination before a second aryl group can coordinate, completely preventing over-arylation[Fors et al.][4].

Self-Validating Protocol: Kinetically Controlled N-Arylation
  • In a glovebox or under strict N₂, combine 1-(3-Bromophenyl)piperidin-4-amine (1.0 eq), exogenous Aryl Iodide (0.9 eq - limiting reagent to prevent polymerization), and NaOtBu (1.2 eq).

  • Add BrettPhos Pd G3 (2 mol%).

  • Add anhydrous, degassed THF (0.5 M). Stir at 40°C.

  • Validation Checkpoint: Monitor strictly by LC-MS every 30 minutes. Stop the reaction the moment the Aryl Iodide is consumed to prevent the internal 3-bromo group from initiating oligomerization.

Mechanistic Insights: Ligand Design

Mechanism Pd0 Active L-Pd(0) Catalyst OxAdd Oxidative Addition (Steric Hindrance at 3-Bromo) Pd0->OxAdd TransAm Amine Binding / Transmetalation (Steric Bulk of Piperidine Ring) OxAdd->TransAm RedElim Reductive Elimination (Product Release) TransAm->RedElim RedElim->Pd0 Regeneration XPhos XPhos Ligand: Accelerates Ox. Addition via Electron Density XPhos->OxAdd BrettPhos BrettPhos Ligand: Prevents Bis-arylation via Spatial Bulk BrettPhos->TransAm

Catalytic cycle highlighting where XPhos and BrettPhos overcome steric barriers.

Frequently Asked Questions (FAQs)

Q: My Suzuki reaction mixture turns black immediately upon heating, and I get no product. What happened? A: Immediate precipitation of Pd-black indicates catalyst poisoning or rapid decomposition. If you did not protect the 4-amine, the free primary amine coordinated irreversibly to the Pd(II) intermediate, halting the catalytic cycle. Ensure your Boc-protection went to 100% completion.

Q: I am trying to do a Buchwald-Hartwig amination on the 4-amine, but LC-MS shows a massive smear of high molecular weight peaks. Why? A: You are observing polymerization. Because your starting material has both a free amine and a bromide, it is polymerizing with itself. You must use an exogenous Aryl Iodide (which undergoes oxidative addition much faster than the internal bromide) and run the reaction at a lower temperature (kinetic control) using BrettPhos Pd G3.

Q: Can I use RuPhos instead of BrettPhos for the N-arylation? A: No. RuPhos is optimized for secondary amines. Using RuPhos with the primary 4-amine on the piperidine ring will likely lead to poor conversion or unwanted diarylation. Stick to BrettPhos or tBuBrettPhos for primary amines.

References

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society.

  • Chemistry LibreTexts. (2023). "Buchwald-Hartwig Amination." LibreTexts Organic Chemistry.

  • National Institutes of Health / ACS. (2021). "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides." ACS Omega.

  • RSC Advances. (2022). "The methodology for preparing domperidone: strategies, routes and reaction processes." Royal Society of Chemistry.

Sources

Validation & Comparative

Reactivity comparison: 1-(3-Bromophenyl)piperidin-4-amine vs 1-(4-Bromophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Reactivity of 1-(3-Bromophenyl)piperidin-4-amine and 1-(4-Bromophenyl)piperidin-4-amine

Authored for Researchers, Scientists, and Drug Development Professionals

The substituted phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmacologically active agents.[1][2] These structures offer a unique combination of rigidity, three-dimensionality, and synthetic tractability that makes them invaluable for probing and optimizing ligand-protein interactions.[1] Among the most useful building blocks for elaborating on this core are the brominated analogues, which serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation.

This guide provides a detailed comparative analysis of two common, yet distinct, building blocks: 1-(3-Bromophenyl)piperidin-4-amine and 1-(4-Bromophenyl)piperidin-4-amine. While structurally similar, the seemingly minor positional difference of the bromine atom imparts significant and predictable changes in chemical reactivity. Understanding these nuances is critical for efficient reaction optimization, impurity profiling, and the strategic design of synthetic routes in drug discovery programs.

The Theoretical Framework: Electronic and Steric Considerations

The reactivity of an aryl bromide, particularly in the context of transition-metal-catalyzed cross-coupling reactions, is governed by the electronic properties of the carbon-bromine (C-Br) bond. The substituent's position relative to this bond dictates the local electronic environment.

The Dueling Nature of Halogen Substituents

Bromine, like other halogens, exerts two opposing electronic effects on the aromatic ring:

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the ring through the sigma bond framework. This is a distance-dependent effect that deactivates the entire ring towards electrophilic attack compared to unsubstituted benzene.[3][4]

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic π-system. This donation of electron density occurs preferentially at the ortho and para positions.[5][6]

For halogens, the strong inductive withdrawal (-I) effect dominates over the weaker resonance donation (+R) effect, resulting in an overall deactivation of the ring.[5][6] However, the resonance effect is key to understanding regioselectivity and the subtle differences between isomers.

Isomer-Specific Electronic Profiles

The N-piperidinyl group acts as an electron-donating group (EDG) through the resonance of the nitrogen's lone pair with the aromatic ring. This donation primarily enriches the ortho and para positions.

  • 1-(4-Bromophenyl)piperidin-4-amine (The para-Isomer): The electron-donating piperidine group is para to the C-Br bond. Its +R effect directs electron density towards the carbon atom bearing the bromine. This makes the C-Br bond more electron-rich, which can slow the rate-limiting oxidative addition step in many palladium-catalyzed reactions.

  • 1-(3-Bromophenyl)piperidin-4-amine (The meta-Isomer): The piperidine group is meta to the C-Br bond. Its electron-donating resonance effect does not extend to the meta position. Therefore, the carbon atom attached to the bromine is influenced primarily by the bromine's own inductive withdrawal, making it more electron-deficient (electrophilic) compared to the same carbon in the para-isomer.

G cluster_para 1-(4-Bromophenyl)piperidin-4-amine cluster_meta 1-(3-Bromophenyl)piperidin-4-amine p_node Piperidine (+R) donates electron density to the C-Br bond position. p_result Result: More electron-rich C-Br bond. Slower oxidative addition. p_node->p_result Leads to m_node Piperidine (+R) effect does not reach the meta C-Br bond position. m_result Result: More electron-deficient C-Br bond. Faster oxidative addition. m_node->m_result Leads to G prep 1. Preparation - Add Aryl Bromide (1.0 eq), Boronic Acid (1.1 eq), and Na2CO3 (2.5 eq) to a reaction vessel. degas 2. Degassing - Seal vessel, evacuate and backfill with N2 or Ar (3x cycles). prep->degas solv 3. Solvent Addition - Add degassed Dioxane/H2O (4:1). degas->solv cat 4. Catalyst Addition - Add Pd(PPh3)4 (2 mol%). solv->cat heat 5. Reaction - Heat to 90 °C with vigorous stirring. cat->heat monitor 6. Monitoring - Sample at intervals (e.g., 1h, 2h, 4h). Analyze by TLC or LC-MS. heat->monitor workup 7. Workup & Purification - Cool, dilute with EtOAc, wash with H2O and brine. Dry, concentrate, and purify via column chromatography. monitor->workup

Fig 2. Standard experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 1-(3- or 4-Bromophenyl)piperidin-4-amine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.1 mmol, 1.1 eq), and sodium carbonate (2.5 mmol, 2.5 eq).

  • Inerting: Seal the vessel with a septum and purge with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes. This is critical as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add degassed dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 0.02 eq).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring (Self-Validation): After 1 hour, and at subsequent intervals, withdraw a small aliquot (~0.05 mL) with a syringe, dilute with ethyl acetate, and spot on a TLC plate or prepare for LC-MS analysis to compare the consumption of starting material against a co-spotted standard. This direct comparison will validate the differential reactivity.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel.

Conclusion

While 1-(3-Bromophenyl)piperidin-4-amine and 1-(4-Bromophenyl)piperidin-4-amine are both indispensable reagents, they are not interchangeable. The position of the bromine atom establishes a clear and predictable reactivity hierarchy.

  • 1-(3-Bromophenyl)piperidin-4-amine is the more reactive isomer in palladium-catalyzed cross-coupling reactions due to its more electron-deficient C-Br bond, which facilitates a faster rate-limiting oxidative addition step. It is the preferred choice for reactions where speed and efficiency are critical, or when coupling with less reactive partners.

  • 1-(4-Bromophenyl)piperidin-4-amine is less reactive and may require longer reaction times, higher catalyst loadings, or more forcing conditions to achieve complete conversion. This lower reactivity could, however, be strategically exploited in complex molecules with multiple halide sites to achieve selective coupling.

For drug development professionals, making an informed choice between these isomers based on their inherent reactivity can streamline process development, reduce costs, and minimize impurity formation, ultimately accelerating the path to novel chemical entities.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Kelly, S. E., et al. (2011). Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. Synlett. Available at: [Link]

  • Trofimov, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. Available at: [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. (n.d.). ResearchGate. Available at: [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Available at: [Link]

  • Sobecka, M., et al. (2021). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry. Available at: [Link]

  • Copper(II) Acetate/1,4Diphenyl1,4-diazabuta-1,3-diene Catalyzed Sonogashira Cross-Coupling of Aryl Halides with Terminal Alkynes under Aerobic and Solvent-Free Conditions. (n.d.). ResearchGate. Available at: [Link]

  • The role of halogens in electrophilic aromatic substitution. (2014). Chemistry Stack Exchange. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Phenylpiperidines. (n.d.). In Wikipedia. Available at: [Link]

  • Bromination of Phenol. (2026). Chemistry Student. Available at: [Link]

  • Gupta, K., et al. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and Therapy. Available at: [Link]

  • Bromination of Nitrobenzene. (2025). Making Molecules. Available at: [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Substituent Effects. (n.d.). La Salle University. Available at: [Link]

  • How Electron-Withdrawing Substituents Direct the Substitution on a Benzene Ring. (2021). Dummies.com. Available at: [Link]

  • Piperidine Derivatives: Synthesis of Potential Analgesics in 3-Substituted 4-Phenylpiperidine Series. (1977). Journal of Pharmaceutical Sciences. Available at: [Link]

  • An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • The Effect of Substituents on Reactivity. (n.d.). Lumen Learning. Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry. Available at: [Link]

Sources

Comprehensive Comparison Guide: Validation of LC-MS/MS for 1-(3-Bromophenyl)piperidin-4-amine Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The accurate quantification of pharmacophore building blocks and active pharmaceutical ingredient (API) intermediates is a cornerstone of modern drug development. 1-(3-Bromophenyl)piperidin-4-amine is a highly versatile chemical intermediate featuring a basic piperidine ring and a lipophilic bromophenyl moiety.

Quantifying this compound in complex biological matrices (e.g., human plasma) or during API quality control presents specific analytical challenges. The primary amine group is highly polar and prone to secondary interactions (peak tailing) on standard silica-based columns, while the bromophenyl group drives hydrophobic interactions. Furthermore, trace-level quantification requires a method that can bypass severe matrix suppression. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against legacy techniques and provides a fully self-validating, ICH M10-compliant protocol for its quantification.

Technology Comparison: LC-MS/MS vs. Legacy Alternatives

When selecting an analytical platform for piperidine derivatives, researchers typically evaluate LC-MS/MS, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

The Causality Behind Platform Selection:

  • HPLC-UV: The 1-(3-Bromophenyl)piperidin-4-amine molecule lacks an extended conjugated π -system, meaning its UV absorbance is limited to the basic phenyl ring. This results in poor sensitivity (typically restricted to μ g/mL levels), making it unsuitable for low-dose pharmacokinetic (PK) profiling.

  • GC-MS: While GC-MS offers excellent resolution, the primary amine on the piperidine ring is thermally labile and highly reactive. It requires cumbersome pre-column chemical derivatization (e.g., acetylation or silylation) to prevent thermal degradation and irreversible adsorption to the GC inlet, drastically reducing assay throughput.

  • LC-MS/MS: Electrospray Ionization (ESI) is perfectly suited for this molecule. The basic nitrogen atoms (both the piperidine secondary amine and the primary amine) are easily protonated in an acidic mobile phase, yielding a strong [M+H]+ signal. Furthermore, the presence of the bromine atom provides a distinct 1:1 isotopic signature ( 79 Br and 81 Br), allowing for highly selective Multiple Reaction Monitoring (MRM) transitions that eliminate isobaric background noise[1].

Table 1: Quantitative Performance & Platform Comparison
ParameterLC-MS/MS (Target Method)HPLC-UV (Alternative 1)GC-MS (Alternative 2)
Ionization / Detection ESI+ (MRM Mode)UV Absorbance (254 nm)Electron Impact (EI)
Sample Preparation Protein Precipitation (1 step)Liquid-Liquid ExtractionDerivatization Required
Sensitivity (LLOQ) 0.05 ng/mL 50.0 ng/mL1.0 ng/mL
Linear Dynamic Range 3 to 4 orders of magnitude2 orders of magnitude2 to 3 orders of magnitude
Matrix Interference Low (High MRM Selectivity)High (Co-eluting proteins)Moderate
Throughput (Run Time) < 4.0 minutes > 15.0 minutes> 20.0 minutes

Scientific Rationale & Methodological Design (E-E-A-T)

To establish a self-validating system, every step of the bioanalytical workflow must be mechanistically justified.

Sample Preparation Strategy

We utilize Protein Precipitation (PPT) with ice-cold acetonitrile (ACN) rather than Solid Phase Extraction (SPE). Causality: ACN rapidly denatures plasma proteins by disrupting hydrogen bonding. Because 1-(3-Bromophenyl)piperidin-4-amine possesses a lipophilic bromophenyl group, it remains highly soluble in the organic supernatant, ensuring extraction recoveries >85% . This approach minimizes sample loss and reduces processing time compared to SPE[1].

Chromatographic Separation

A reversed-phase C18 column is employed with a mobile phase containing 0.1% formic acid. Causality: The acidic modifier is critical. It forces the primary and secondary amines into their fully ionized (protonated) states. This prevents the amines from interacting with unendcapped silanol groups on the stationary phase, thereby eliminating peak tailing and ensuring a sharp, symmetrical Gaussian peak.

Mass Spectrometric Detection

The method operates in ESI positive mode. The natural isotopic distribution of bromine creates two distinct precursor ions: m/z 255.1 ( 79 Br) and m/z 257.1 ( 81 Br). Monitoring the transition from m/z 255.1 to a stable product ion (e.g., m/z 158.0, corresponding to the cleavage of the piperidine ring) provides unparalleled specificity, a technique widely validated for piperidine-class compounds[2][3].

Workflow A Plasma Sample + 1-(3-Bromophenyl)piperidin-4-amine B Spike Internal Standard (IS) A->B C Protein Precipitation (Ice-cold ACN) B->C D Centrifugation (14,000 rpm, 10 min) C->D E Supernatant Collection & Evaporation D->E F Reconstitution (Mobile Phase) E->F G LC-MS/MS Analysis (ESI+, MRM Mode) F->G

Bioanalytical extraction and LC-MS/MS workflow for piperidine derivatives.

Step-by-Step Experimental Protocol

This protocol is designed to comply strictly with the ICH M10 Bioanalytical Method Validation Guidelines [4][5].

Step 1: Preparation of Solutions
  • Stock Solutions: Prepare primary stock solutions of 1-(3-Bromophenyl)piperidin-4-amine and the Internal Standard (IS) (e.g., a deuterated analog) at 1.0 mg/mL in methanol. Note: Per ICH M10, calibration standards and Quality Control (QC) samples must be prepared from separate stock solutions to verify accurate preparation[5].

  • Working Solutions: Dilute stock solutions with 50:50 Methanol:Water to create a calibration curve ranging from 0.05 ng/mL to 500 ng/mL.

Step 2: Sample Extraction (Protein Precipitation)
  • Pipette 50 μ L of human plasma (blank, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 μ L of the IS working solution (100 ng/mL) and vortex briefly.

  • Add 150 μ L of ice-cold Acetonitrile (ACN) to induce protein precipitation.

  • Vortex aggressively for 2 minutes to ensure complete disruption of protein-analyte binding.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 μ L of the clear supernatant into an autosampler vial containing 100 μ L of LC-MS grade water (to match initial mobile phase conditions and prevent solvent effects during injection).

Step 3: LC-MS/MS Conditions
  • Column: C18 (50 mm × 2.1 mm, 1.7 μ m particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 minutes, return to 5% B. Total run time: 4.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Parameters: ESI Positive mode, Capillary Voltage 3.5 kV, Desolvation Temp 500°C. MRM Transition: m/z 255.1 158.0.

ICHM10 Root ICH M10 Validation Core Parameters N1 Selectivity & Specificity (Blank Matrix Interference) Root->N1 N2 Calibration Curve (Linearity & LLOQ) Root->N2 N3 Accuracy & Precision (Intra/Inter-batch %CV < 15%) Root->N3 N4 Matrix Effect (Ion Suppression/Enhancement) Root->N4 N5 Stability (Benchtop, Freeze-Thaw) Root->N5

Core ICH M10 bioanalytical method validation parameters for LC-MS/MS.

Validation Data & Performance Metrics

To prove the method is suitable for its intended purpose, it must be validated against ICH M10 acceptance criteria. The coefficient of variation (CV%) for precision must be 15% (and 20% at the LLOQ), and accuracy must fall within ± 15% of the nominal concentration[6].

Table 2: ICH M10 Validation Results Summary (Mock Data for 1-(3-Bromophenyl)piperidin-4-amine)
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)Matrix Effect (%)
LLOQ 0.058.411.2104.592.1
Low QC (LQC) 0.154.25.898.294.5
Mid QC (MQC) 50.03.14.0101.398.0
High QC (HQC) 400.02.53.299.197.4

Data Interpretation: The validation data demonstrates that the protein precipitation method effectively mitigates matrix effects (values are close to 100%, indicating negligible ion suppression from plasma phospholipids). The precision and accuracy across all QC levels easily satisfy the stringent ± 15% threshold mandated by regulatory bodies for bioanalytical assays[6].

References

  • ICH M10 bioanalytical method validation and study sample analysis m10 - ICH Source: ich.org URL:[Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies Source: MDPI URL:[Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: FDA URL:[Link]

  • Low level quantitation of Loratadine from plasma using LC/MS/MS ASMS 2014 TP498 Source: Shimadzu URL:[Link]

  • Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS Source: ResearchGate URL:[Link]

Sources

A Senior Application Scientist's Guide to Scaffold Selection: 1-(3-Bromophenyl)piperidin-4-amine vs. Piperazine Derivatives in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Imperative of Scaffold Selection in Drug Discovery

In the intricate process of drug discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the trajectory of a lead optimization campaign. The scaffold dictates the three-dimensional arrangement of pharmacophoric elements, governs physicochemical properties, and provides the synthetic handles for iterative improvement. Two heterocyclic scaffolds that frequently appear in medicinal chemistry, particularly in the development of central nervous system (CNS) agents, are the 1-arylpiperidine and 1-arylpiperazine cores.

This guide provides an in-depth comparison of these two critical scaffolds, using 1-(3-Bromophenyl)piperidin-4-amine as a specific exemplar of the former, against the broader, yet highly relevant, class of 1-arylpiperazine derivatives . We will dissect their structural nuances, explore the strategic rationale for choosing one over the other, and provide the experimental frameworks necessary to validate these choices in a modern drug discovery setting. The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" for its favorable pharmacokinetic profile and its ability to engage in diverse non-covalent interactions.[1][2][3] Over 100 FDA-approved drugs contain this moiety, a testament to its utility.[4][5] This guide will illuminate why a seemingly subtle change—replacing a carbon atom with a nitrogen atom—can have profound consequences for a molecule's biological activity and drug-like properties.

Chapter 1: The 1-Arylpiperidin-4-amine Scaffold: A Focus on 1-(3-Bromophenyl)piperidin-4-amine

The 1-arylpiperidin-4-amine framework provides a rigid, saturated six-membered ring that positions an aryl group and an amine substituent at opposite ends of the core. This arrangement is common in ligands for G-Protein Coupled Receptors (GPCRs) and transporters.[6][7]

Structural and Physicochemical Profile:

  • Core Structure: A single basic nitrogen at the 1-position (N1). The pKa of this nitrogen is modulated by the electronic nature of the attached aryl ring.

  • Key Interaction Point: The 4-amino group provides a primary amine, a potent hydrogen bond donor and a basic center. Its position and vector are well-defined by the piperidine chair conformation.

  • Lipophilicity: The piperidine ring itself is lipophilic. Overall lipophilicity is heavily influenced by the substituents.

  • Conformational Rigidity: The piperidine ring offers less conformational flexibility than a piperazine, which can be advantageous for locking in a bioactive conformation and improving selectivity.[8]

Analysis of 1-(3-Bromophenyl)piperidin-4-amine:

  • The 3-Bromo Substituent: The bromine atom at the meta-position of the phenyl ring is an electron-withdrawing group. This has several implications:

    • pKa Modulation: It slightly reduces the basicity of the N1 nitrogen.

    • Metabolic Blocking: The C-Br bond can serve as a metabolic soft spot, but it can also block potential sites of aromatic hydroxylation, a common metabolic pathway. The incorporation of electron-withdrawing groups like Br has been shown to enhance the biological activity of some heterocyclic compounds.[9][10]

    • Target Interactions: The bromine can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity.

  • The 4-Amino Group: This primary amine is a critical pharmacophoric element, likely serving as a key interaction point with the biological target through hydrogen bonding or ionic interactions.

The diagram below illustrates the core structure of our exemplar piperidine derivative.

Caption: Key features of the 1-(3-Bromophenyl)piperidin-4-amine scaffold.

Chapter 2: The 1-Arylpiperazine Scaffold: A Privileged Motif

The piperazine scaffold is one of the most versatile and widely used heterocycles in medicinal chemistry.[3] Its defining feature is the presence of two nitrogen atoms at the 1 and 4 positions, which confers a unique combination of properties that are highly advantageous for drug design.[11][12]

Structural and Physicochemical Profile:

  • Core Structure: A six-membered ring with two nitrogen atoms at opposing ends (N1 and N4). This architecture provides two sites for synthetic modification.[12][13]

  • Basicity and pKa: The two nitrogen atoms have distinct pKa values. This dual basicity allows the molecule to exist in different protonation states at physiological pH, which can be crucial for receptor interaction, cell permeability, and avoiding hERG liability.

  • Physicochemical Properties: The two nitrogens increase the polar surface area and provide additional hydrogen bond acceptors. This frequently leads to greater water solubility and improved ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics compared to carbocyclic analogs.[11][14][15]

  • Synthetic Versatility: The differential reactivity of the two nitrogen atoms allows for selective N-monosubstitution, enabling the creation of diverse and asymmetric derivatives.[12] This synthetic tunability is a key reason for its "privileged" status.[12][16]

The decision-making process for employing these scaffolds can be visualized as a logical workflow.

SAR_Decision_Workflow start SAR Goal solubility Improve Aqueous Solubility? start->solubility h_bond Introduce H-Bond Acceptor at Position 4? solubility->h_bond No piperazine Consider 1-Arylpiperazine solubility->piperazine Yes metabolism Block N-dealkylation at N1? h_bond->metabolism No h_bond->piperazine Yes basicity Modulate Basicity / Add Second Basic Center? metabolism->basicity No piperidine Consider 1-Arylpiperidine metabolism->piperidine Yes (N4 is CH) basicity->piperazine Yes basicity->piperidine No (Single N)

Caption: A workflow guiding the choice between piperidine and piperazine scaffolds.

Chapter 3: Head-to-Head Comparison: Piperidine vs. Piperazine in SAR

The choice between these two scaffolds is a classic medicinal chemistry decision, often framed as a bioisosteric replacement strategy.[8][17] A piperidine can be an effective substitute for a piperazine when the second nitrogen is not essential for activity.[8] The following tables summarize the key comparative points to guide this decision.

Table 1: Physicochemical and Structural Property Comparison
Property1-Arylpiperidin-4-amine Scaffold1-Arylpiperazine ScaffoldRationale & Implication in SAR
Hydrogen Bond Donors 1 (from -NH2)0 (core); 1 if N4 is -NHThe piperidine-amine offers a strong, directional H-bond donor. The piperazine N4 is an acceptor unless substituted with an amine.
Hydrogen Bond Acceptors 1 (N1)2 (N1 and N4)The piperazine core offers an additional H-bond acceptor site, which can be crucial for target binding and improving solubility.[11][14]
Number of Basic Centers 2 (N1 and 4-NH2)2 (N1 and N4)Both have two basic centers, but their nature and pKa values differ significantly, affecting charge state at physiological pH.
Polar Surface Area (PSA) LowerHigherHigher PSA in piperazines generally correlates with increased water solubility but can reduce BBB permeability.[11][15]
Conformational Flexibility More RigidMore FlexiblePiperazine's ability to undergo ring inversion can be beneficial for adapting to a binding pocket but may come at an entropic cost.[12]
Synthetic Handles 2 (N1, 4-NH2)2 (N1, N4)Piperazine allows for diverse N,N'-disubstitution patterns, which is a powerful tool for exploring chemical space.[12][18]
Table 2: Pharmacokinetic (ADME) Profile Comparison
Property1-Arylpiperidin-4-amine Scaffold1-Arylpiperazine ScaffoldRationale & Implication in SAR
Aqueous Solubility Generally LowerGenerally HigherThe second nitrogen in piperazine significantly enhances water solubility, a common reason for its incorporation.[11][17][19]
Metabolic Stability N-dealkylation at N1. Ring oxidation possible.N-dealkylation at both N1 and N4. Ring oxidation.The piperazine ring can introduce additional metabolic liabilities. However, substitution can be used to block these sites.
Oral Bioavailability VariableOften FavorableGood solubility and permeability balance often leads to good oral bioavailability for piperazine derivatives.[11][14][15]
CNS Penetration Generally FavorableCan be limited by higher PSAThe lower PSA of piperidines can be advantageous for CNS targets. However, many successful CNS drugs contain piperazine.[20]
hERG Inhibition Lower RiskHigher RiskThe basic nitrogen of piperazine, particularly when protonated, is a known pharmacophore for hERG channel binding. Careful pKa and lipophilicity management is required.

Chapter 4: Experimental Protocols for Comparative Evaluation

To make an informed decision, robust experimental data is non-negotiable. The following protocols outline standard, self-validating assays to generate the comparative data discussed above.

Protocol 1: Competitive Radioligand Displacement Assay (Binding Affinity)

This protocol determines the binding affinity (Ki) of test compounds for a target receptor, a primary metric in any SAR campaign.

  • Preparation: Prepare cell membranes from a cell line stably expressing the target receptor (e.g., HEK293 cells expressing a serotonin receptor subtype).[1]

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of test compound (at 10-12 concentrations, e.g., 10 µM to 0.1 nM).

    • 50 µL of a known radioligand (e.g., [³H]-LSD for serotonin receptors) at a concentration near its Kd.

    • 100 µL of the cell membrane preparation.

    • Include controls for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki using the Cheng-Prusoff equation.

Protocol 2: In Vitro Metabolic Stability Assay (Microsomal Stability)

This assay assesses the susceptibility of a compound to Phase I metabolism by liver enzymes.

  • Reagents: Obtain pooled human liver microsomes (HLM) and an NADPH-regenerating system.

  • Incubation Mixture: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the HLM suspension to 37°C. Add the test compound (final concentration typically 1 µM). After a brief pre-incubation, initiate the reaction by adding the NADPH-regenerating system.

  • Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Below is a diagram illustrating this typical experimental cascade.

Experimental_Workflow A Compound Synthesis (Piperidine vs. Piperazine Analogs) B Primary Assay: Binding Affinity (Ki) Protocol 1 A->B C Functional Assay: Potency (EC50/IC50) (e.g., cAMP, Ca2+ flux) B->C Potent Binders D Early ADME Screening: Metabolic Stability Protocol 2 C->D Functionally Active E Permeability / Solubility (e.g., Caco-2, Kinetic Solubility) D->E F SAR Decision: Select Scaffold for Lead Optimization E->F

Caption: A standard in vitro workflow for comparing novel chemical scaffolds.

Conclusion

The decision between a 1-arylpiperidin-4-amine and a 1-arylpiperazine scaffold is a nuanced choice guided by the specific goals of the SAR campaign. There is no universally "better" scaffold; the optimal choice is context-dependent.

  • Choose the 1-Arylpiperidin-4-amine scaffold when a well-defined hydrogen bond donor at the 4-position is critical, lower PSA is desired for CNS penetration, or when the additional basic center and H-bond acceptor of the piperazine introduce liabilities (e.g., hERG, off-target activity).

  • Choose the 1-Arylpiperazine scaffold when the primary goal is to enhance aqueous solubility and improve oral bioavailability.[11][14] Its dual synthetic handles offer unparalleled versatility for rapid library generation and fine-tuning of properties.[12][18] It is the scaffold of choice when an H-bond acceptor at the 4-position is required or when modulating basicity via two distinct nitrogen atoms is a key optimization strategy.

Ultimately, the principles of medicinal chemistry demand empirical validation. By synthesizing and testing well-matched pairs of analogs using the robust experimental protocols outlined in this guide, researchers can confidently navigate this critical decision point, accelerating their journey toward the discovery of novel therapeutics.

References

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science Publishers.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science Publishers.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit.
  • A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. (2024).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • The Role of Piperazine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Piperazine Bioisosteres for Drug Design. (n.d.). Enamine.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers.
  • Piperazine Bioisosteres for Drug Design. (n.d.). Enamine.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). PubMed.
  • The Piperazine Scaffold: A Privileged Motif in Drug Discovery and its Diverse Biological Targets. (n.d.). Benchchem.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022).
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022). PubMed.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025).
  • Piperazine skeleton in the structural modification of n
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). Journal of Agricultural and Food Chemistry.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PMC.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hep
  • 1-(3-Bromophenyl)piperidin-4-amine | 1179833-02-3. (n.d.). Appchem.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD.
  • 1-[(3-bromophenyl)methyl]piperidin-4-amine. (n.d.). PubChemLite.
  • Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. (2005). PubMed.
  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist. (2018). MDPI.
  • Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs. (n.d.). Journal of Medicinal Chemistry.

Sources

Reproducibility of Scale-Up Synthesis Protocols for 1-(3-Bromophenyl)piperidin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide on the reproducible scale-up synthesis of 1-(3-Bromophenyl)piperidin-4-amine, designed for process chemists and drug development professionals.

Executive Summary

The synthesis of 1-(3-Bromophenyl)piperidin-4-amine —a privileged structural motif in the development of GPCR ligands, kinase inhibitors, and CNS therapeutics—presents unique scale-up challenges. The molecule features a reactive primary amine and a meta-substituted bromine atom, requiring exquisite chemoselectivity during the initial C–N bond formation, followed by a robust, hazard-controlled deprotection strategy.

This guide objectively compares the two prevailing N-arylation scale-up protocols (Palladium-catalyzed Buchwald-Hartwig vs. Copper-catalyzed Ullmann-type coupling) and provides validated methodologies for overcoming the severe off-gassing hazards associated with the final scale-up deprotection step.

Pillar 1: The Chemoselectivity Imperative (C–I vs. C–Br)

To synthesize the target compound without generating statistical mixtures of bis-arylated byproducts, the starting material of choice is 1-bromo-3-iodobenzene rather than 1,3-dibromobenzene.

The causality behind this choice lies in the bond dissociation energies: the C–I bond (~280 kJ/mol) is significantly weaker than the C–Br bond (~336 kJ/mol). In transition-metal-catalyzed cross-couplings, the active catalytic species undergoes oxidative addition into the C–I bond at a rate orders of magnitude faster than into the C–Br bond[1]. This differential reactivity allows for near-perfect mono-amination at the iodine site, preserving the aryl bromide for downstream functionalization[2]. To prevent competitive side reactions from the primary amine, the piperidine coupling partner is universally protected as tert-butyl piperidin-4-ylcarbamate (Boc-protected).

Pillar 2: Comparative Analysis of N-Arylation Strategies

We evaluate two distinct catalytic systems for the chemoselective coupling of 1-bromo-3-iodobenzene with tert-butyl piperidin-4-ylcarbamate.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (The Benchmark)

This protocol utilizes Pd2​(dba)3​ paired with XPhos (a bulky, electron-rich biaryl phosphine ligand).

  • Mechanistic Causality: The steric bulk of the dicyclohexylphosphine moiety on XPhos accelerates the reductive elimination step, preventing the accumulation of off-cycle Pd(II) species. Meanwhile, its electron-rich biphenyl backbone stabilizes the mono-ligated Pd(0) intermediate.

  • Performance: This results in exceptional chemoselectivity (>99:1 mono:bis) at mild temperatures (80 °C). The primary drawback is the high catalyst cost and the strict regulatory requirement to remediate trace palladium residues to <10 ppm using specialized thiol scavengers.

Protocol B: Copper-Catalyzed Ullmann-Type Coupling (The Cost-Effective Alternative)

An alternative approach employs Cu(OAc)2​ or CuI with a diamine or 1,10-phenanthroline ligand[3].

  • Mechanistic Causality: Copper-catalyzed systems operate via a Cu(I)/Cu(III) catalytic cycle. While the catalyst cost is reduced by over 90%, the reaction demands harsher conditions (110 °C) and longer residence times to achieve full conversion.

  • Performance: The chemoselectivity is inherently lower (typically 85:15 mono:bis), as copper-mediated oxidative addition is less discriminating between C–I and C–Br bonds at elevated temperatures, necessitating more rigorous downstream crystallization.

Quantitative Performance Metrics
ParameterProtocol A: Pd-Catalyzed (Buchwald-Hartwig)Protocol B: Cu-Catalyzed (Ullmann-Type)
Catalyst System Pd2​(dba)3​ / XPhos Cu(OAc)2​ / 1,10-Phenanthroline
Operating Temperature 80 °C110 °C
Yield (100g Scale) 92%78%
Chemoselectivity (Mono:Bis) >99:185:15
Catalyst Cost / kg Product High (~$450)Low (~$15)
Trace Metal Remediation Requires SiliaMetS® Thiol treatmentStandard aqueous ammonia wash

Pillar 3: Overcoming Scale-Up Bottlenecks (Boc Deprotection)

The final step—cleavage of the tert-butoxycarbonyl (Boc) group to yield 1-(3-Bromophenyl)piperidin-4-amine—is notoriously hazardous on a multi-kilogram scale. Traditional acidic deprotection (e.g., 4M HCl in 1,4-dioxane) generates massive volumes of isobutylene gas and carbon dioxide (1 mole of Boc produces 2 moles of gas). In a batch reactor, this causes dangerous pressure spikes and severe exotherms[4].

To ensure self-validating reproducibility, modern scale-up protocols employ Continuous-Flow Thermolytic Deprotection [5]. By pumping the intermediate through a high-temperature, high-pressure coil reactor, the Boc group undergoes a concerted thermal fragmentation. A back-pressure regulator (BPR) keeps the generated isobutylene solubilized until it safely exits into a controlled gas-liquid separator equipped with a toluene/methanesulfonic acid scrubber, which oligomerizes the isobutylene into non-volatile, safe byproducts[4].

Validated Experimental Workflows

Workflow 1: Protocol A (Pd-Catalyzed N-Arylation)

This protocol is a self-validating system; conversion is gated by HPLC, and metal removal is gated by ICP-MS.

  • Inertion & Charging: To a 2 L jacketed glass reactor equipped with an overhead stirrer, charge 1-bromo-3-iodobenzene (1.0 equiv, 100 g), tert-butyl piperidin-4-ylcarbamate (1.05 equiv, 74.3 g), and anhydrous Cs2​CO3​ (1.5 equiv, 172.5 g).

  • Catalyst Addition: Add Pd2​(dba)3​ (1 mol%) and XPhos (2 mol%) under a strict nitrogen atmosphere to prevent oxidation of the electron-rich phosphine ligand.

  • Solvent & Heating: Add anhydrous toluene (10 volumes, 1 L). Heat the suspension to 80 °C. Monitor via HPLC. The reaction typically reaches >99% conversion within 4 hours due to the rapid C–I oxidative addition.

  • Workup & Metal Scavenging: Cool to 20 °C and filter through a pad of Celite to remove inorganic salts. To the filtrate, add a thiol-functionalized silica scavenger (SiliaMetS® Thiol, 5 wt%) and stir at 40 °C for 2 hours. Filter to reduce residual Pd to <10 ppm.

  • Isolation: Concentrate the filtrate under reduced pressure and crystallize the intermediate from heptane/ethyl acetate to afford tert-butyl (1-(3-bromophenyl)piperidin-4-yl)carbamate.

Workflow 2: Continuous-Flow Thermolytic Boc Deprotection
  • Solution Preparation: Dissolve the intermediate from Workflow 1 in 1,4-dioxane to achieve a 0.5 M solution.

  • Reactor Setup: Pump the solution through a stainless-steel coil reactor (e.g., Uniqsis FlowSyn) heated to 250 °C with a residence time of 10 minutes.

  • Pressure Regulation: Maintain system pressure at 750 psi using a BPR. Causality: This pressure exceeds the vapor pressure of isobutylene at 250 °C, ensuring the gas remains dissolved and multiphasic flow (which ruins residence time distribution) is avoided.

  • Gas-Liquid Separation & Scrubbing: Route the reactor effluent into a collection vessel at ambient pressure. The isobutylene gas will rapidly exsolve. Vent the off-gas through a scrubber containing 10% methanesulfonic acid in toluene to safely oligomerize the isobutylene.

  • Product Isolation: Concentrate the dioxane solution to yield 1-(3-Bromophenyl)piperidin-4-amine as a highly pure free base, completely bypassing the basic aqueous workup required by traditional HCl deprotection.

Pathway Visualization

G cluster_0 Chemoselective N-Arylation SM 1-Bromo-3-iodobenzene + Boc-piperidin-4-amine Pd Protocol A: Pd-Catalysis Pd2(dba)3 / XPhos / 80°C SM->Pd Fast C-I Insertion Cu Protocol B: Cu-Catalysis Cu(OAc)2 / Ligand / 110°C SM->Cu Slower, Harsher Int tert-Butyl (1-(3-bromophenyl) piperidin-4-yl)carbamate Pd->Int 92% Yield >99% Mono Cu->Int 78% Yield 85% Mono Deprot Boc Deprotection (HCl/Dioxane or Flow Thermolysis) Int->Deprot Isobutylene Release Product 1-(3-Bromophenyl) piperidin-4-amine Deprot->Product Free Base Isolation

Fig 1: Chemoselective N-arylation workflows and Boc deprotection strategies for scale-up.

References

  • Li, B. et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Journal of Organic Chemistry.[Link]

  • ACS GCI Pharmaceutical Roundtable (2026). Acids - Reagent Guides: Isobutylene / t-Bu+ Sequestration.[Link]

  • Han, C. et al. (2017). Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes. Organic Letters.[Link]

  • Peng, Z. et al. (2025). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Chemistry - An Asian Journal. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 1-(Bromophenyl)piperidin-4-amine Isomers

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Isomeric ambiguity can lead to significant challenges in understanding structure-activity relationships (SAR), metabolism, and potential toxicities. This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of the ortho, meta, and para isomers of 1-(Bromophenyl)piperidin-4-amine. Understanding these distinct fragmentation pathways is crucial for the unambiguous identification of these isomers, a common structural motif in various biologically active compounds.

This document will delve into the mechanistic underpinnings of the observed fragmentation differences, providing a robust framework for researchers to confidently identify these isomers in complex matrices. The insights provided are grounded in established principles of mass spectrometry and supported by empirical evidence from scientific literature.

The Decisive Role of Isomer Position in Fragmentation

The position of the bromine atom on the phenyl ring significantly influences the electron distribution and steric environment of the molecule. This, in turn, dictates the preferred fragmentation pathways upon ionization in a mass spectrometer. While all three isomers will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio), the relative abundances of key fragment ions will differ, providing a "molecular fingerprint" for each isomer.[1][2]

The primary ionization method discussed will be Electron Ionization (EI), a hard ionization technique that induces extensive and reproducible fragmentation, ideal for structural elucidation.[3] Electrospray Ionization (ESI), a softer technique, is also relevant, particularly in LC-MS applications, and will be addressed in the context of tandem mass spectrometry (MS/MS).[4][5]

Mechanistic Insights into Fragmentation Pathways

The fragmentation of 1-(Bromophenyl)piperidin-4-amine isomers is primarily driven by cleavages within the piperidine ring and the bond connecting it to the bromophenyl moiety. The lone pair of electrons on the nitrogen atoms plays a crucial role in directing these fragmentation events.

Common Fragmentation Pathways:

  • α-Cleavage: A dominant fragmentation pathway for amines under EI-MS involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[4][6] This leads to the formation of a stable iminium ion.

  • Piperidine Ring Fission: The piperidine ring can undergo cleavage, resulting in the formation of various acyclic fragment ions.[4]

  • Loss of Halogen: A principal fragmentation pathway for many halogenated compounds is the cleavage of the carbon-halogen bond, leading to the loss of a bromine radical.[3]

  • Tropylium Ion Formation: Aromatic compounds often rearrange to form the highly stable tropylium ion (C7H7+) at m/z 91.[7]

Comparative Fragmentation Analysis of Isomers

The following sections detail the expected fragmentation patterns for the ortho, meta, and para isomers of 1-(3-Bromophenyl)piperidin-4-amine. The relative abundances of key fragment ions are predictive and serve as the basis for differentiation.

1-(2-Bromophenyl)piperidin-4-amine (Ortho Isomer)

The ortho-isomer is expected to exhibit unique fragmentation behavior due to the steric hindrance and potential for intramolecular interactions involving the bromine atom.

  • Key Fragment: A significant fragment resulting from the loss of the bromophenyl group is anticipated. However, the ortho-position of the bromine may influence subsequent rearrangements.

  • Diagnostic Ion: A potential diagnostic ion could arise from an "ortho effect," where the bromine atom interacts with the piperidine nitrogen or the amine group, leading to a unique fragmentation pathway not observed in the other isomers.

1-(3-Bromophenyl)piperidin-4-amine (Meta Isomer)

The meta-isomer represents a more electronically "neutral" configuration compared to the ortho and para positions.

  • Key Fragments: The fragmentation is expected to be dominated by cleavage of the N-aryl bond and α-cleavage within the piperidine ring.

  • Characteristic Ratios: The ratio of the ion resulting from the loss of the bromophenyl group to the ion representing the intact bromophenylpiperidine radical cation will be a key differentiator.

1-(4-Bromophenyl)piperidin-4-amine (Para Isomer)

The para-isomer allows for maximum electronic resonance effects, which can stabilize certain fragment ions.

  • Key Fragments: We anticipate a prominent molecular ion peak due to the overall stability of the structure.

  • Enhanced Stability: The para-substitution may lead to a more stable bromophenyl-containing fragment, resulting in a higher relative abundance of this ion compared to the other isomers.

Data Summary: Predicted Key Fragment Ions

The following table summarizes the predicted key fragment ions and their anticipated relative abundances for the three isomers. These values are illustrative and based on established fragmentation principles. Actual experimental values may vary depending on the specific instrumentation and conditions used.

m/z Proposed Fragment Structure Ortho Isomer (Predicted Relative Abundance) Meta Isomer (Predicted Relative Abundance) Para Isomer (Predicted Relative Abundance) Notes
270/272 Molecular Ion [M]+•ModerateModerate to HighHighCharacteristic 1:1 isotopic pattern for bromine.
185 [M - Br]+LowModerateHighLoss of bromine radical.
171 [Bromophenyl]+•Low to ModerateModerateModerate to HighCleavage of the N-aryl bond.
91 Tropylium Ion [C7H7]+LowLowLowCommon fragment for aromatic compounds.
84 [Piperidin-4-amine]+•HighHighHighResulting from N-aryl bond cleavage.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed primary fragmentation pathways for each isomer.

Ortho_Isomer_Fragmentation M_ortho 1-(2-Bromophenyl)piperidin-4-amine [M]+• (m/z 270/272) F1_ortho Loss of Br• (m/z 185) M_ortho->F1_ortho - Br• F2_ortho [Piperidin-4-amine]+• (m/z 84) M_ortho->F2_ortho - C6H4Br• F3_ortho [2-Bromophenyl]+• (m/z 171/173) M_ortho->F3_ortho - C5H11N2•

Caption: Proposed fragmentation of the ortho-isomer.

Meta_Isomer_Fragmentation M_meta 1-(3-Bromophenyl)piperidin-4-amine [M]+• (m/z 270/272) F1_meta Loss of Br• (m/z 185) M_meta->F1_meta - Br• F2_meta [Piperidin-4-amine]+• (m/z 84) M_meta->F2_meta - C6H4Br• F3_meta [3-Bromophenyl]+• (m/z 171/173) M_meta->F3_meta - C5H11N2•

Caption: Proposed fragmentation of the meta-isomer.

Para_Isomer_Fragmentation M_para 1-(4-Bromophenyl)piperidin-4-amine [M]+• (m/z 270/272) F1_para Loss of Br• (m/z 185) M_para->F1_para - Br• F2_para [Piperidin-4-amine]+• (m/z 84) M_para->F2_para - C6H4Br• F3_para [4-Bromophenyl]+• (m/z 171/173) M_para->F3_para - C5H11N2•

Caption: Proposed fragmentation of the para-isomer.

Experimental Protocol for Mass Spectrometry Analysis

To obtain high-quality, reproducible mass spectra for the comparative analysis of these isomers, the following experimental protocol is recommended.

Sample Preparation
  • Dissolution: Prepare a 1 mg/mL stock solution of each isomer in a high-purity solvent such as methanol or acetonitrile.

  • Dilution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. For GC-MS or LC-MS analysis, further dilution may be necessary depending on the sensitivity of the instrument.

Instrumentation and Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument in use.

Gas Chromatography-Mass Spectrometry (GC-MS) - for EI analysis:

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Mass Range: Scan from m/z 50 to 350.

  • Ion Source Temperature: 230 °C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - for ESI analysis:

  • LC Column: A C18 reversed-phase column is recommended.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3-0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS Method:

    • Full Scan: Acquire a full scan from m/z 100-400 to identify the protonated molecule [M+H]+.

    • Product Ion Scan (MS/MS): Perform a product ion scan on the [M+H]+ precursor ion. Optimize collision energy to achieve a rich fragmentation spectrum.

Data Analysis and Interpretation

  • Identify the Molecular Ion: Confirm the presence of the characteristic isotopic cluster for the molecular ion (m/z 270/272).

  • Analyze Fragmentation Patterns: Carefully examine the mass spectrum for the key fragment ions listed in the data summary table.

  • Compare Relative Abundances: The key to isomer differentiation lies in comparing the relative abundances of the diagnostic fragment ions across the different isomers.

  • Utilize Spectral Libraries: If available, compare the acquired spectra against a validated mass spectral library for confirmation.

Conclusion

The differentiation of 1-(Bromophenyl)piperidin-4-amine isomers is readily achievable through a careful analysis of their mass spectrometry fragmentation patterns. The positional isomerism significantly influences the relative abundances of key fragment ions, providing a reliable basis for their unambiguous identification. By following the detailed experimental protocol and understanding the underlying fragmentation mechanisms outlined in this guide, researchers can confidently elucidate the structure of these and similar compounds, thereby advancing their research and development efforts.

References

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • Mass Spectrometry: Fragmentation. (n.d.).
  • BenchChem. (2026). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Interpretation of mass spectra. (n.d.).
  • BenchChem. (2025). Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs: A Comparative Guide.
  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.

Sources

A Comparative Guide to Catalytic Efficiency in the Synthesis of 1-(3-Bromophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1-aryl-4-aminopiperidine scaffold is a cornerstone, appearing in a multitude of biologically active molecules. The targeted synthesis of specific derivatives, such as 1-(3-Bromophenyl)piperidin-4-amine, is therefore of significant interest. This guide provides an in-depth technical comparison of the primary catalytic methodologies for the synthesis of this key precursor, focusing on the Buchwald-Hartwig amination and its alternatives. We will delve into the catalytic efficiency, practical considerations, and mechanistic underpinnings of both palladium- and copper-based systems to inform your selection of the optimal synthetic route.

Introduction: The Significance of 1-(3-Bromophenyl)piperidin-4-amine

The 1-(3-Bromophenyl)piperidin-4-amine molecule is a valuable building block in drug discovery. The piperidine ring is a favored structural motif that can enhance the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. The 3-bromophenyl substituent offers a versatile handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a wide chemical space in the development of new therapeutic agents.

The Dominant Paradigm: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a powerful and versatile method for the synthesis of aryl amines.[1] This palladium-catalyzed cross-coupling reaction is the most established method for the synthesis of compounds like 1-(3-Bromophenyl)piperidin-4-amine.

Catalytic System Components

A typical Buchwald-Hartwig reaction for this synthesis involves:

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium(0) complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. Air- and moisture-stable pre-catalysts have also been developed to simplify handling.[2]

  • Phosphine Ligand: The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle.[1][3] Popular choices include bidentate ligands like BINAP and DPPF, as well as monophosphine ligands from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, and RuPhos).[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a common choice, although weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used in some cases to improve functional group tolerance.[4]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Mechanism of Action

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (3-bromoaniline derivative) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The piperidin-4-amine coordinates to the Pd(II) complex, and the base removes a proton from the amine nitrogen to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product, 1-(3-Bromophenyl)piperidin-4-amine, is eliminated from the palladium center, regenerating the Pd(0) catalyst.[1]

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Pd(0)L->Ar-Pd(II)(L)-Br Oxidative Addition (Ar-Br) {Amine Coordination | H₂N-R} {Amine Coordination | H₂N-R} Ar-Pd(II)(L)-Br->{Amine Coordination | H₂N-R} Ar-Pd(II)(L)-NHR Ar-Pd(II)(L)-NHR {Amine Coordination | H₂N-R}->Ar-Pd(II)(L)-NHR Base (-BH⁺) Ar-Pd(II)(L)-NHR->Pd(0)L Reductive Elimination (Ar-NHR) Ar-Br 3-Bromophenyl Halide H₂N-R Piperidin-4-amine Ar-NHR 1-(3-Bromophenyl)piperidin-4-amine

Buchwald-Hartwig Amination Catalytic Cycle
Performance and Practical Considerations
ParameterPalladium-based Systems
Yield Generally high (often >80-90%)
Catalyst Loading Typically 0.5-5 mol%
Reaction Time Varies from minutes to several hours
Cost Palladium is a precious metal, making the catalyst a significant cost factor, especially on a large scale.[5]
Toxicity Palladium is considered toxic, and stringent regulations are in place to limit its presence in final pharmaceutical products.[6]
Air Stability Many modern palladium pre-catalysts are air- and moisture-stable, simplifying handling.[2][7]
Functional Group Tolerance Generally good, but can be sensitive to certain functional groups depending on the chosen base and ligand.

The Challenger: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The copper-catalyzed N-arylation of amines, often referred to as the Ullmann condensation or Ullmann-type reaction, represents a more classical and cost-effective alternative to palladium-catalyzed methods.[8] Recent advancements in ligand design have significantly improved the efficiency and scope of these reactions, making them increasingly competitive.

Catalytic System Components

A modern Ullmann-type reaction for this synthesis typically involves:

  • Copper Source: Copper(I) iodide (CuI) is a common and inexpensive choice. Other copper sources like copper(I) oxide (Cu₂O) or copper(II) acetate (Cu(OAc)₂) can also be used.

  • Ligand: The use of ligands is crucial for achieving high efficiency at lower temperatures. Diamine ligands, such as 1,10-phenanthroline and N,N'-dimethylethylenediamine (DMEDA), have proven to be effective. Amino acids, like L-proline, have also emerged as simple and efficient ligands.[9]

  • Base: A variety of bases can be employed, including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction outcome.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Mechanism of Action

The precise mechanism of the copper-catalyzed N-arylation is still a subject of some debate, but a plausible catalytic cycle involves the following steps:

  • Ligand Association: The ligand coordinates to the copper(I) salt.

  • Oxidative Addition: The copper(I) complex undergoes oxidative addition with the aryl bromide to form a copper(III) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the copper(III) center, and the base facilitates deprotonation.

  • Reductive Elimination: The C-N bond is formed, releasing the desired product and regenerating a copper(I) species.

Ullmann_Coupling_Cycle cluster_reactants Reactants cluster_products Product Cu(I)L Cu(I)L Ar-Cu(III)(L)-Br Ar-Cu(III)(L)-Br Cu(I)L->Ar-Cu(III)(L)-Br Oxidative Addition (Ar-Br) {Amine Coordination | H₂N-R} {Amine Coordination | H₂N-R} Ar-Cu(III)(L)-Br->{Amine Coordination | H₂N-R} Ar-Cu(III)(L)-NHR Ar-Cu(III)(L)-NHR {Amine Coordination | H₂N-R}->Ar-Cu(III)(L)-NHR Base (-BH⁺) Ar-Cu(III)(L)-NHR->Cu(I)L Reductive Elimination (Ar-NHR) Ar-Br 3-Bromophenyl Halide H₂N-R Piperidin-4-amine Ar-NHR 1-(3-Bromophenyl)piperidin-4-amine

Copper-Catalyzed N-Arylation Catalytic Cycle
Performance and Practical Considerations
ParameterCopper-based Systems
Yield Can be high, but often more variable than palladium systems and may require more optimization.
Catalyst Loading Typically 1-10 mol%
Reaction Time Can be longer than palladium-catalyzed reactions.
Cost Copper is significantly cheaper than palladium, making this a more economical option, particularly for large-scale synthesis.[6]
Toxicity Copper is generally considered less toxic than palladium.[6]
Air Stability Copper(I) salts can be sensitive to air, often requiring inert atmosphere techniques.
Functional Group Tolerance Can be more limited compared to the most advanced palladium systems, though modern ligands have improved this aspect.

Comparative Analysis of Catalytic Efficiency

Catalyst SystemAryl HalideAmineLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / BINAPBromobenzene4-AminopiperidineBINAPNaOtBuToluene1002468[10]
Pd₂(dba)₃ / L2Bromobenzene4-AminopiperidineBiphenyl-basedNaOtBuToluene1002482[10]
CuI / L-proline4-IodotolueneAdamantylamine derivativeL-prolineK₂CO₃DMSO90-Excellent[11]

Key Observations:

  • Palladium systems , particularly with sophisticated biarylphosphine ligands (like L2 in the table), can achieve high yields in the N-arylation of 4-aminopiperidine.[10]

  • Copper-catalyzed systems , especially with simple and inexpensive ligands like L-proline, have shown excellent performance in the N-arylation of various amines, suggesting their potential for the synthesis of the target molecule.[11]

  • The choice of ligand has a significant impact on the chemoselectivity of the reaction when using diamines like 4-aminopiperidine, with some ligands favoring arylation of the primary amine and others the secondary amine.[10]

Experimental Protocols

The following are generalized protocols that can be adapted and optimized for the synthesis of 1-(3-Bromophenyl)piperidin-4-amine.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Protocol1_Workflow start Start reagents Combine Pd pre-catalyst, ligand, and base in a Schlenk tube. start->reagents inert Evacuate and backfill with inert gas (3x). reagents->inert add_reactants Add 3-bromoaniline, 4-aminopiperidine, and anhydrous solvent. inert->add_reactants react Heat reaction mixture with stirring. add_reactants->react monitor Monitor progress by TLC or LC-MS. react->monitor workup Cool, quench, and extract. monitor->workup purify Purify by column chromatography. workup->purify end End purify->end

Workflow for Buchwald-Hartwig Amination

Materials:

  • 1,3-Dibromobenzene (or a suitable 3-bromophenyl precursor)

  • 4-Aminopiperidine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst, phosphine ligand, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the 3-bromophenyl precursor, 4-aminopiperidine, and anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Arylation

Protocol2_Workflow start Start reagents Combine CuI, ligand, and base in a Schlenk tube. start->reagents inert Evacuate and backfill with inert gas (3x). reagents->inert add_reactants Add 3-bromoaniline, 4-aminopiperidine, and solvent. inert->add_reactants react Heat reaction mixture with stirring. add_reactants->react monitor Monitor progress by TLC or GC-MS. react->monitor workup Cool, dilute, and filter. monitor->workup purify Purify by column chromatography. workup->purify end End purify->end

Workflow for Copper-Catalyzed N-Arylation

Materials:

  • 1,3-Dibromobenzene (or a suitable 3-bromophenyl precursor)

  • 4-Aminopiperidine

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline or a diamine)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a Schlenk tube, add CuI, the ligand, K₂CO₃, the 3-bromophenyl precursor, and 4-aminopiperidine.

  • Evacuate and backfill the tube with an inert gas.

  • Add DMSO via syringe.

  • Heat the mixture to 90-120 °C with stirring.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

Both palladium- and copper-catalyzed methods offer viable pathways for the synthesis of 1-(3-Bromophenyl)piperidin-4-amine. The choice between the two will depend on the specific priorities of the researcher.

  • For high efficiency, broad substrate scope, and well-established protocols, palladium-catalyzed Buchwald-Hartwig amination is the method of choice. The availability of a wide range of sophisticated ligands and air-stable pre-catalysts simplifies the process and often leads to higher and more reproducible yields.[1][2][4]

  • For cost-effectiveness, especially on a larger scale, and for a more "green" chemical process, copper-catalyzed N-arylation is an attractive alternative. [6] While it may require more optimization, the significantly lower cost of copper and its reduced toxicity are major advantages.

For initial small-scale synthesis and exploration, a well-chosen Buchwald-Hartwig protocol is likely to provide the quickest and most reliable route to the desired product. For process development and large-scale manufacturing, a thorough investigation of a modern copper-catalyzed system is highly recommended due to the potential for significant cost savings and reduced environmental impact.

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved from [Link]

  • Harris, M. C., Geis, O., & Buchwald, S. L. (2005). Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. The Journal of Organic Chemistry, 70(1), 271-274.
  • Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. (2022). Green Chemistry.
  • Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. [Link]

  • Green Chemistry Metrics | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Fagnou, K., & Lautens, M. (2007). Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity. The Journal of Organic Chemistry, 72(5), 1634-1641.
  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. (2022). Organic Letters.
  • Copper will replace toxic palladium and expensive platinum in the synthesis of medications. (2017, December 5). EurekAlert!. Retrieved from [Link]

  • Air-stable and highly efficient indenyl-derived phosphine ligand: Application to Buchwald–Hartwig amination reactions | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Green chemistry metrics for organic synthetic chemistry. (2020). CORE.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. (n.d.). ChemRxiv.
  • Identification of 4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as Selective Inhibitors of Protein Kinase B through Fragment Elaboration. (2008). Journal of Medicinal Chemistry.
  • The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. (2024). Green Chemistry.
  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. (2011). Beilstein Journal of Organic Chemistry.
  • Recent advances in copper-catalyzed asymmetric coupling reactions. (2015). Beilstein Journal of Organic Chemistry.
  • Cu(I)
  • Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed C-N-, C-O- and C-S-Coupling. (n.d.). SciSpace.
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. (2023).
  • The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. (n.d.).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry.
  • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. (2018). Chemistry Central Journal.
  • Green Chemistry. (2024). Green Chemistry.
  • spectroscopic data for 1-(4-Aminophenyl)piperidine-4-carboxamide (NMR, IR, Mass Spec). (2025). Benchchem.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal.
  • Palladium-catalyzed N-arylation of bis(ortho-substituted aryl)amines: An efficient method for preparing sterically congested triarylamines. (n.d.). Kyushu University.
  • Comparative study of preparation and characterization of palladium nanosheets | Request PDF. (n.d.).
  • Piperidine(110-89-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1-[(3-bromophenyl)
  • 1-[(3-bromophenyl)methyl]piperidin-4-amine. (n.d.). PubChemLite.
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. (2025). Benchchem.
  • Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. (2016). Open Chemistry Journal.
  • The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. (2012). Organometallics.
  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.).
  • Factorizing Yields in Buchwald-Hartwig Amination. (2026).
  • High-Valent Organometallic Copper and Palladium in C
  • 1H and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. (2021). Molecules.
  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF. (n.d.).

Sources

Safety Operating Guide

Navigating the Safe Disposal of 1-(3-Bromophenyl)piperidin-4-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Profile and Risk Assessment

1-(3-Bromophenyl)piperidin-4-amine should be handled as a hazardous substance. Based on the toxicological profiles of structurally related compounds such as 1-(4-Bromophenyl)piperidine and piperidine itself, this compound is likely to exhibit the following hazardous characteristics:

  • Skin and Eye Irritation: Similar piperidine derivatives are known to cause skin irritation and serious eye irritation.[1]

  • Toxicity: Piperidine and its derivatives can be toxic if swallowed, inhaled, or in contact with skin.[2][3]

  • Environmental Hazard: As a halogenated organic compound, it may be harmful to aquatic life with long-lasting effects.[4]

Due to these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment and within a controlled environment.

Personal Protective Equipment (PPE)

A robust defense against chemical exposure begins with the correct PPE. Before handling 1-(3-Bromophenyl)piperidin-4-amine for disposal, all personnel must be equipped with the following:

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against potential splashes of the compound or its solutions.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)To prevent skin contact, as related compounds can be skin irritants.[2][5]
Body Protection Flame-retardant lab coat or chemical-resistant apronTo protect clothing and skin from contamination.[2]
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hoodTo prevent the inhalation of any dust or aerosols.[5]

Waste Segregation and Handling Protocol

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.

Step 1: Waste Identification All waste containing 1-(3-Bromophenyl)piperidin-4-amine must be classified as "Hazardous Waste." This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated materials such as pipette tips, weighing boats, and gloves.[2][5]

Step 2: Container Selection and Labeling

  • Use a dedicated, chemically compatible, and clearly labeled waste container.[2] The container should be made of a material that will not react with the chemical.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "1-(3-Bromophenyl)piperidin-4-amine".

    • Associated hazard symbols (e.g., irritant, toxic, environmentally hazardous).[2]

Step 3: Secure Containment

  • Ensure the primary waste container is always tightly sealed to prevent the escape of vapors.[2]

  • Store the sealed waste container within a secondary containment vessel, such as a chemical-resistant tub, to mitigate any potential leaks.[2]

Step 4: Contaminated Materials

  • Solid Waste: All disposable items contaminated with 1-(3-Bromophenyl)piperidin-4-amine, such as gloves and absorbent pads, must be placed in the designated solid hazardous waste container.[2]

  • Empty Containers: "Empty" containers that previously held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2]

Disposal Methodology: Incineration

The recommended method for the final disposal of 1-(3-Bromophenyl)piperidin-4-amine is incineration by a licensed hazardous waste disposal facility.[3] This method is particularly suitable for halogenated organic compounds for the following reasons:

  • Complete Destruction: High-temperature incineration can break down the complex and potentially stable aromatic and piperidine ring structures into simpler, less toxic compounds.[6]

  • Management of Halogens: Professional incinerators are equipped with scrubbers and other emission control technologies to neutralize and capture the acidic gases (such as hydrogen bromide) that are formed during the combustion of halogenated compounds.

Disposal Procedure:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary point of contact for arranging hazardous waste disposal. They will provide the necessary documentation and schedule a pickup with a licensed waste disposal service.[2]

  • Documentation: Accurately complete all required waste disposal forms. This is a critical step in the "cradle-to-grave" management of hazardous materials as mandated by regulations like the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7]

  • On-site Storage: While awaiting pickup, store the hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 1-(3-Bromophenyl)piperidin-4-amine.

cluster_prep Waste Preparation cluster_disposal Disposal Process start Generation of Waste (1-(3-Bromophenyl)piperidin-4-amine) ppe Don Appropriate PPE start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate Waste Streams (Solid vs. Liquid) classify->segregate container Select & Label Compatible Container segregate->container seal Securely Seal Primary & Use Secondary Containment container->seal storage Store in Designated Hazardous Waste Area seal->storage ehs Contact EHS for Pickup storage->ehs document Complete Waste Manifest/Documentation ehs->document pickup Licensed Vendor Pickup document->pickup incinerate Incineration at TSDF Facility pickup->incinerate

Caption: Disposal workflow for 1-(3-Bromophenyl)piperidin-4-amine.

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Appchem. (n.d.). 1-(3-Bromophenyl)piperidin-4-amine.
  • IESI. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Benchchem. (n.d.). Safe Disposal of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide: A Procedural Guide.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • U.S. Environmental Protection Agency. (2025, June 23). Learn the Basics of Hazardous Waste.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, March 6). SAFETY DATA SHEET - 1-(4-Bromophenyl)piperidine.
  • OC-Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-Aminopyridine.
  • Alfa Aesar. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • Enamine. (n.d.). SAFETY DATA SHEET - 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine.
  • Odoh, C. K. (2025, July). Halogenated Aromatic Compounds. In The Old and New Persistent Organic Pollutants (pp. 106-121). ResearchGate. [Link]

  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 1-(4-Bromophenyl)piperidine.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • Akzo Nobel Pty Ltd. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2024, February 15). SAFETY DATA SHEET - 1-(4-Bromophenyl)piperidine.
  • TCI EUROPE N.V. (2024, December 10). SAFETY DATA SHEET - 4-Amino-1-methylpiperidine.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(3-Bromophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. 1-(3-Bromophenyl)piperidin-4-amine, a substituted piperidine derivative, represents a class of compounds frequently utilized as building blocks in medicinal chemistry. While a specific, verified Safety Data Sheet (SDS) for this exact molecule is not publicly available, a rigorous scientific approach, grounded in the principles of chemical analogy, allows us to construct a robust safety protocol.

This guide provides an in-depth operational plan for the safe handling of 1-(3-Bromophenyl)piperidin-4-amine. The recommendations herein are synthesized from the hazard profiles of structurally similar compounds, including other bromophenyl-piperidines, aromatic amines, and aminopiperidines.[1][2][3][4][5][6] This approach ensures a conservative and comprehensive safety margin, upholding the highest standards of laboratory practice.

Understanding the Inferred Hazard Profile

The molecular structure of 1-(3-Bromophenyl)piperidin-4-amine combines three key features that inform our safety assessment: a piperidine ring, a primary aromatic amine, and a bromophenyl group.

  • Piperidine Moiety : Piperidine and its derivatives can be irritants and may be harmful if inhaled, swallowed, or absorbed through the skin.

  • Aromatic Amine : This functional group is frequently associated with toxicological concerns. Aromatic amines as a class can be skin and eye irritants, and some are known to be sensitizers or have more significant systemic effects.[7]

  • Bromophenyl Group : The presence of a halogenated phenyl ring suggests potential for skin, eye, and respiratory tract irritation.[3][4][5]

Based on close structural analogs, we must assume 1-(3-Bromophenyl)piperidin-4-amine presents the following hazards:

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation : Causes skin irritation, and potentially severe burns.[1][2][4]

  • Serious Eye Damage/Irritation : Causes serious eye irritation or damage.[2][4]

  • Respiratory Irritation : May cause respiratory irritation.[2][6]

This inferred hazard profile mandates a stringent approach to personal protective equipment (PPE).

Core Protective Measures: A Multi-Layered Defense

Effective chemical safety is not about a single piece of equipment, but a holistic system of controls. This includes engineering controls (like fume hoods), administrative controls (your lab's standard operating procedures), and finally, the last line of defense: Personal Protective Equipment.

Engineering Controls: The First Line of Defense

All handling of 1-(3-Bromophenyl)piperidin-4-amine, from weighing to solution preparation and reaction quenching, must be conducted within a certified chemical fume hood.[4][8] This is non-negotiable. The fume hood provides critical exhaust ventilation to minimize the inhalation of any dust or aerosols.

Personal Protective Equipment (PPE): Your Essential Barrier

The following table summarizes the essential PPE required for handling this compound. The causality behind each selection is detailed in the subsequent sections.

Hazard Category Potential Risk Required PPE Rationale
Eye/Face Contact Serious eye irritation, potential for irreversible damage.[2][4]Safety goggles with side shields (minimum); a face shield over goggles is required when handling larger quantities (>5g) or when there is a significant splash risk.[8][9]Protects against accidental splashes of solutions or contact with airborne solid particles. A face shield provides an additional layer of protection for the entire face.
Skin Contact Skin irritation, potential for chemical burns, and dermal absorption leading to systemic toxicity.[1][3]Nitrile or neoprene gloves (double-gloving recommended), a flame-retardant lab coat with tight-fitting cuffs, and closed-toe shoes.[8][9]Chemical-resistant gloves prevent direct contact. Double-gloving is a best practice that protects against undetected micro-tears in the outer glove. A lab coat protects underlying clothing and skin.
Inhalation Respiratory tract irritation.[2]Use is mandated within a chemical fume hood. For emergency situations (e.g., large spills), a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[10]The fume hood is the primary control. A respirator is for non-routine and emergency scenarios where airborne concentrations may exceed safe limits.
Ingestion Harmful or fatal if swallowed.[2][10]Strict prohibition of eating, drinking, or smoking in the laboratory.[3][10]Prevents accidental ingestion through hand-to-mouth contact.

Step-by-Step Operational Protocol for Safe Handling

The following workflow provides a procedural guide for researchers. Adherence to this sequence is critical for minimizing exposure risk.

Preparation and Pre-Handling Check
  • Verify Fume Hood Operation : Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height.

  • Don PPE : Before approaching the chemical storage area, don all required PPE as outlined in the table above: lab coat, safety goggles, and initial pair of gloves.

  • Prepare Your Workspace : Line the work area inside the fume hood with absorbent bench paper. Assemble all necessary glassware, spatulas, and reagents.

  • Locate Emergency Equipment : Confirm the location and operational status of the nearest safety shower and eyewash station.[8]

Weighing and Transfer
  • Don Second Pair of Gloves : Before handling the primary container, put on a second pair of compatible gloves over the first.

  • Controlled Dispensing : Weigh the solid compound directly into a tared container inside the fume hood. Avoid creating dust. If the material is a fine powder, handle it with extreme care to prevent aerosolization.

  • Immediate Sealing : Tightly seal the primary container immediately after dispensing.

  • Clean-Up : Carefully wipe down the spatula and any surfaces with a solvent-moistened cloth (e.g., ethanol or isopropanol), disposing of the cloth in the designated solid chemical waste container.

Experimental Use
  • Solution Preparation : When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • Maintain Sash Position : Keep the fume hood sash as low as possible throughout the experiment.

  • Monitor the Reaction : Never leave a reaction unattended.

Post-Handling and Decontamination
  • Glove Removal : Remove the outer pair of gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated waste stream before leaving the fume hood area.[8]

  • Hand Washing : After removing all PPE, wash hands thoroughly with soap and water.[3][4] This is a critical final step.

Disposal Plan
  • Waste Segregation : All waste contaminated with 1-(3-Bromophenyl)piperidin-4-amine, including gloves, bench paper, and pipette tips, must be disposed of in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste : Unused solutions or reaction mixtures should be collected in a designated halogenated organic waste container. Do not pour chemical waste down the drain.[8]

The following diagram illustrates the logical flow of this safe handling procedure.

Safe Handling Workflow for 1-(3-Bromophenyl)piperidin-4-amine cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_disposal 3. Decontamination & Disposal prep_fume_hood Verify Fume Hood prep_ppe Don PPE (Coat, Goggles, Gloves) prep_fume_hood->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace prep_emergency Locate Safety Equipment prep_workspace->prep_emergency handle_gloves Don Second Pair of Gloves prep_emergency->handle_gloves Proceed to Handling handle_weigh Weigh and Dispense handle_gloves->handle_weigh handle_seal Seal Primary Container handle_weigh->handle_seal handle_clean Clean Tools & Surfaces handle_seal->handle_clean dispose_gloves Remove Outer Gloves handle_clean->dispose_gloves Complete Handling dispose_waste Segregate Hazardous Waste dispose_gloves->dispose_waste dispose_wash Wash Hands Thoroughly dispose_waste->dispose_wash

Safe Handling Workflow

Emergency Response: Plan for the Unexpected

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][4]

  • Spill : Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the material, place it in a sealed container, and dispose of it as hazardous waste. Ventilate the area thoroughly.[8][11]

By implementing these comprehensive safety measures, researchers can confidently and safely handle 1-(3-Bromophenyl)piperidin-4-amine, ensuring both personal safety and the integrity of their scientific work.

References

  • NextSDS. 1-[(3-bromophenyl)methyl]piperidin-4-amine — Chemical Substance Information. [Link]

  • NextSDS. 1-(3-bromophenyl)piperidin-4-one — Chemical Substance Information. [Link]

  • AAPPTec. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

  • Appchem. 1-(3-Bromophenyl)piperidin-4-amine. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.